molecular formula C6H13NO3 B066480 3-Amino-2-hydroxyhexanoic acid CAS No. 166196-05-0

3-Amino-2-hydroxyhexanoic acid

Katalognummer: B066480
CAS-Nummer: 166196-05-0
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: OIFGOYXLBOWNGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic β-hydroxy-α-amino acid that serves as a versatile chiral building block and a key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both amino and hydroxyl functional groups on adjacent carbon atoms, makes it a valuable scaffold for constructing complex molecules, particularly for the synthesis of novel β-lactam antibiotics, peptidomimetics, and enzyme inhibitors. Researchers utilize this compound to study the structure-activity relationships (SAR) of bioactive peptides, as the hydroxy group can influence conformational restraint and hydrogen-bonding patterns, thereby modulating biological activity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure & Stereochemistry of 3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure and stereochemistry of 3-Amino-2-hydroxyhexanoic acid (AHHA) , a rare non-proteinogenic amino acid, are critical to the pharmacological potency of cyanobacterial peptides like microginins .

This guide details the structural analysis, stereochemical assignments, and synthetic pathways of AHHA, designed for researchers in medicinal chemistry and pharmacognosy.

Executive Summary

3-Amino-2-hydroxyhexanoic acid (AHHA) is a


-amino-

-hydroxy acid found primarily as a structural moiety in bioactive marine natural products. It serves as the pharmacophore in microginins , a class of linear peptides that act as potent inhibitors of metalloproteases, specifically aminopeptidase M (AP-M) and angiotensin-converting enzyme (ACE) .

Unlike standard


-amino acids, AHHA features a vicinal amino-alcohol core with two chiral centers (

and

), creating a complex stereochemical landscape that dictates its biological activity. The specific (2S, 3R) stereoisomer is the most biologically relevant form found in nature.
Chemical Identity & Physicochemical Properties
PropertyData
IUPAC Name 3-Amino-2-hydroxyhexanoic acid
Common Abbreviations AHHA, Ahha (analogous to Ahda/Ahoa)
Molecular Formula

Molecular Weight 147.17 g/mol
Core Motif

-amino-

-hydroxy carboxylic acid
pKa Values (Predicted) Carboxyl: ~3.5
Solubility High in polar solvents (

, MeOH); Zwitterionic character

Structural Significance: AHHA mimics the transition state of peptide bond hydrolysis. The vicinal hydroxyl and amino groups coordinate with the Zinc ion (


) in the active site of metalloproteases, preventing substrate processing.
Stereochemistry: The Core Analysis

AHHA possesses two stereogenic centers at positions 2 and 3, resulting in four possible stereoisomers. The biological activity is strictly governed by the absolute configuration of these centers.

3.1 The Four Stereoisomers
  • (2S, 3R) – The Natural Bioactive Isomer (Found in Microginins)

  • (2R, 3S) – Enantiomer of the natural form.[1]

  • (2S, 3S) – Diastereomer.

  • (2R, 3R) – Diastereomer.

3.2 Nomenclature Resolution (Syn vs. Anti)

Confusion often arises in the literature regarding "syn/anti" and "erythro/threo" nomenclature for this scaffold.

  • Natural Configuration: The (2S, 3R) isomer is often described as having a threo relationship in Fischer projection terms, but in some synthetic contexts involving Felkin-Anh addition, the relative stereochemistry of the precursor might be termed "syn" or "anti" depending on the reference substituents.

  • NMR Evidence: The (2S, 3R) configuration typically exhibits a small vicinal coupling constant (

    
    ), indicating a specific gauche conformation in solution favored by intramolecular H-bonding.
    
3.3 Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the isomers and their biological relevance.

AHHA_Stereochemistry Root 3-Amino-2-hydroxyhexanoic Acid (2 Chiral Centers: C2, C3) Pair1 Enantiomeric Pair A (Threo-like) Root->Pair1 Relative Config 1 Pair2 Enantiomeric Pair B (Erythro-like) Root->Pair2 Relative Config 2 Iso1 (2S, 3R)-AHHA Natural Bioactive Form (Found in Microginins) Pair1->Iso1 Iso2 (2R, 3S)-AHHA Synthetic Enantiomer Pair1->Iso2 Iso3 (2S, 3S)-AHHA Diastereomer Pair2->Iso3 Iso4 (2R, 3R)-AHHA Diastereomer Pair2->Iso4

Figure 1: Stereochemical hierarchy of AHHA isomers. The (2S, 3R) isomer is the primary target for biological activity.

Synthetic Methodologies

Synthesizing AHHA requires precise control over both chiral centers.[1] Two primary strategies are employed: Chiral Pool Synthesis (from amino acids) and Asymmetric Epoxidation .

Protocol A: Chiral Pool Synthesis (From L-Norvaline)

This method utilizes the existing chirality of L-Norvaline (S-configuration) to establish the C3 center, followed by diastereoselective formation of the C2 hydroxyl group.

  • Starting Material: L-Norvaline (2S).

  • Protection: N-Boc protection and esterification.

  • Reduction: Conversion of the ester to the

    
    -amino aldehyde  using DIBAL-H or IBX oxidation of the alcohol.
    
  • Grignard Addition: Addition of vinylmagnesium bromide.[2][3]

    • Stereocontrol: This step is critical. Chelation-controlled addition (Cram-chelate model) typically yields the syn-amino alcohol (relative to the amino group), which corresponds to the (2R, 3S) or (2S, 3R) manifold depending on the nucleophile trajectory.

  • Oxidative Cleavage: The vinyl group is oxidized (

    
     or 
    
    
    
    ) to the carboxylic acid.
  • Deprotection: Acidic removal of the Boc group yields the final amino acid.

Protocol B: Asymmetric Epoxidation (Sharpless Route)

This route builds both centers simultaneously via an epoxide intermediate.

  • Starting Material: trans-2-Hexen-1-ol.

  • Sharpless Epoxidation: Use (+)-DET or (-)-DET to install the epoxide with high enantioselectivity.

  • Ring Opening: Regioselective opening of the epoxide at C3 using a nitrogen nucleophile (e.g.,

    
     or Benzylamine) in the presence of a Lewis acid (
    
    
    
    ).
    • Mechanism:[2][4][5][6] Nucleophilic attack at C3 inverts the configuration at C3, establishing the amino center while retaining the C2 oxygen configuration.

  • Oxidation: The C1 primary alcohol is oxidized to the carboxylic acid.

Synthesis_Workflow Start L-Norvaline (S-Config) Step1 1. N-Boc Protection 2. Red. to Aldehyde Start->Step1 Step2 Vinyl Grignard Addition Step1->Step2 Inter Vinyl Amino Alcohol (Diastereoselective) Step2->Inter Cram Chelate Step3 Oxidative Cleavage (RuCl3/NaIO4) Inter->Step3 Final (2R,3S)-AHHA (Synthetic Isomer) Step3->Final

Figure 2: Synthetic pathway from L-Norvaline yielding the (2R,3S) isomer.[2][3][7] To access the natural (2S,3R) isomer, one would start with D-Norvaline or invert the Grignard stereochemistry.

Analytical Characterization

Verifying the structure and stereochemistry of AHHA requires specific NMR signatures.

Nuclear Magnetic Resonance (NMR) Profile

Data based on the hydrochloride salt in


 or 

.[5]
  • 
     NMR (500 MHz): 
    
    • 
       4.05 (d, 1H, H-2):  The 
      
      
      
      -proton typically appears as a doublet.
    • 
       3.45 (m, 1H, H-3):  The 
      
      
      
      -proton attached to the amino group.
    • Coupling Constant (

      
      ): 
      
      • (2S, 3R) / Threo:

        
        . Small coupling indicates a gauche relationship between H2 and H3.
        
      • Erythro isomers: Typically show larger coupling (

        
        ) due to anti-periplanar conformation capability.
        
  • 
     NMR: 
    
    • C-1 (COOH): ~172 ppm.

    • C-2 (CH-OH): ~70-72 ppm.

    • C-3 (CH-NH2): ~53-55 ppm.

Mass Spectrometry
  • Fragmentation: In ESI-MS/MS, AHHA derivatives often show a characteristic neutral loss of water (

    
    , -18 Da) and cleavage of the C2-C3 bond.
    
Biological Relevance: The Microginin Connection

AHHA is the C6-chain analog of Ahda (3-amino-2-hydroxydecanoic acid, C10) and Ahoa (C8), the defining residues of the microginin class of cyanotoxins.

  • Mechanism of Action: The AHHA moiety mimics the transition state of peptide hydrolysis. The C2-hydroxyl and C3-amino groups chelate the Zinc atom in the active site of Aminopeptidase M, effectively "locking" the enzyme.

  • SAR Insights: The chain length (C6 vs C8 vs C10) modulates the hydrophobic interaction with the enzyme's S1' pocket. While C10 (Ahda) is most common, C6 (AHHA) analogs are used to probe the depth and steric constraints of the hydrophobic pocket.

References
  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microginins 680, 646, and 612—new chlorinated Ahoa-containing peptides . Journal of Natural Products. Available at: [Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids . RSC Advances. Available at: [Link]

  • PubChem Compound Summary for CID 15284024: (2S,3R)-3-Amino-2-hydroxyhexanoic acid . National Center for Biotechnology Information. Available at: [Link]

  • Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids . Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][8]

Sources

A Senior Application Scientist's Guide to 3-Amino-2-hydroxyhexanoic Acid: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, functionalized building blocks is insatiable. These molecules serve as the foundational keystones for constructing complex, biologically active compounds with high specificity and efficacy. Among these, the α-hydroxy-β-amino acid scaffold has emerged as a privileged motif, notably for its ability to mimic the transition state of peptide bond hydrolysis, making it a powerful component in the design of protease inhibitors. This in-depth guide focuses on a specific and highly valuable member of this class: 3-Amino-2-hydroxyhexanoic acid (AHHA). We will explore its stereoisomeric forms, delve into the strategic nuances of its stereoselective synthesis, and illuminate its critical role as a chiral building block in the development of cutting-edge therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of AHHA in their synthetic programs.

The Strategic Importance of α-Hydroxy-β-Amino Acids in Therapeutics

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. Chiral building blocks, such as amino acids, provide a direct and efficient route to introduce this necessary stereochemical complexity.[1][2][3] The α-hydroxy-β-amino acid substructure is of particular interest because it is a key component in numerous biologically active molecules, including the anticancer drug Taxol and the protein kinase inhibitor balanol.[4]

The therapeutic efficacy of molecules containing this scaffold often stems from their ability to act as potent enzyme inhibitors.[5][6][7] The hydroxyl and amine functionalities, in their specific stereochemical orientation, can chelate to metal ions in an enzyme's active site and form hydrogen bonds that mimic the tetrahedral transition state of amide hydrolysis, thereby blocking the enzyme's catalytic activity.[8] 3-Amino-2-hydroxyhexanoic acid, with its propyl side chain, offers a non-proteinogenic variant that provides unique steric and lipophilic properties, making it an invaluable tool for modulating the potency, selectivity, and pharmacokinetic profile of drug candidates.[9][10]

Physicochemical Properties and Stereoisomers

3-Amino-2-hydroxyhexanoic acid (C₆H₁₃NO₃, Molar Mass: 147.17 g/mol ) possesses two stereogenic centers at the C2 and C3 positions.[11][12] This gives rise to four possible stereoisomers, which can be categorized into two diastereomeric pairs: syn and anti. The specific stereochemistry is critical for biological activity and dictates the synthetic strategy required for its preparation.

PropertyDataReferences
Molecular Formula C₆H₁₃NO₃[11][13]
Molecular Weight 147.17 g/mol [11][13]
Stereoisomers (2S,3R), (2R,3S) - anti[10][11]
(2S,3S), (2R,3R) - syn[13]
IUPAC Name Example (2S,3R)-3-amino-2-hydroxyhexanoic acid[11]
LogP (XLogP3) -2.7[11]

Core Strategies for Stereoselective Synthesis

The primary challenge and opportunity in utilizing AHHA lie in its stereocontrolled synthesis. The choice of synthetic route is a critical decision driven by factors such as the desired stereoisomer, scalability, cost-effectiveness, and the availability of starting materials. As an application scientist, my experience indicates that a thorough understanding of the causality behind each approach is key to successful implementation.

The Chiral Pool Approach: Leveraging Nature's Chirality

The chiral pool strategy utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[1] This approach is often the most direct way to access a target molecule with a defined absolute stereochemistry. For instance, D-glucose can be manipulated to synthesize enantiomers of α-hydroxy-β-amino decanoic acid (AHDA), a longer-chain analog of AHHA, demonstrating a viable pathway that could be adapted.[4]

Diagram: Conceptual Workflow for Chiral Pool Synthesis

G cluster_0 Chiral Pool Synthesis Strategy Start Natural Chiral Starting Material (e.g., Amino Acid, Sugar) FG_Manipulation Functional Group Interconversions (FGIs) (Protection, Oxidation, Reduction) Start->FG_Manipulation Establish core stereocenters CC_Formation Carbon-Carbon Bond Formation (Chain Elongation) FG_Manipulation->CC_Formation Build carbon skeleton Key_Intermediate Diastereomerically Pure Intermediate CC_Formation->Key_Intermediate Deprotection Global Deprotection & Purification Key_Intermediate->Deprotection Unmask functional groups Target Enantiopure 3-Amino-2-hydroxyhexanoic acid Deprotection->Target

Caption: General workflow for synthesizing AHHA from the chiral pool.

Causality Behind the Choice: This method is chosen when a natural product with the correct pre-existing stereochemistry at a key position is available. It avoids the need for developing and optimizing a complex asymmetric catalyst system, often leading to more robust and scalable processes, which is a major consideration in drug development.[1]

Asymmetric Synthesis: Creating Chirality

When a suitable chiral pool starting material is not available, asymmetric synthesis provides a powerful alternative. These methods construct the required stereocenters with high fidelity using chiral auxiliaries or catalysts.

  • Aldol Reactions: The Evans aldol reaction, for example, utilizes a chiral oxazolidinone auxiliary to direct the stereoselective formation of a C-C bond, establishing the desired syn or anti relationship between the hydroxyl and a substituent that can be converted to the amine.[14] The predictability of the Zimmermann-Traxler transition state model makes this a highly reliable method for generating specific diastereomers.[14]

  • Asymmetric Aminohydroxylation: This method introduces both the amine and hydroxyl groups across a double bond in a single, stereocontrolled step. While powerful, it requires careful selection of the olefin precursor and catalyst system.

  • Multi-component Reactions: Lewis acid-catalyzed reactions between an aldehyde, an amine, and a ketene silyl acetal can generate vicinal hydroxyamino acids with good stereocontrol.[4][15]

Biocatalysis: The Enzymatic Approach

Enzymatic synthesis offers an environmentally friendly and highly selective route to chiral molecules.[16] Enzymes like serine hydroxymethyltransferase or various aminotransferases can be used to construct the α-hydroxy-β-amino acid backbone with exquisite control over stereochemistry.[17] A multi-enzyme system, for example, has been developed for producing 3-amino-2-hydroxy acetophenone, showcasing the potential for complex transformations.[18]

Causality Behind the Choice: Biocatalysis is increasingly favored in industrial settings due to its high selectivity (often >99% ee), mild reaction conditions (aqueous media, room temperature), and reduced environmental impact. The primary investment lies in enzyme development and optimization, but the operational simplicity can lead to significant long-term cost savings.[16]

Applications in Drug Design and Development

The true value of AHHA as a building block is realized in its application. Its incorporation into larger molecules can confer potent and specific biological activity.

Protease Inhibitors: A Privileged Scaffold

The α-hydroxy-β-amino acid motif is a cornerstone of many protease inhibitors.[5][8] Proteases are a class of enzymes crucial for the life cycle of many pathogens, including viruses, and are also implicated in diseases like hypertension.[19] AHHA and its derivatives serve as non-hydrolyzable peptide mimics.

Diagram: Mechanism of Protease Inhibition

Caption: AHHA mimics the tetrahedral transition state of peptide hydrolysis.

Novel inhibitors containing a 3-amino-2-hydroxy acid moiety have been developed as potent inhibitors of aminopeptidase P, with some exhibiting Ki values in the nanomolar range.[5] Similarly, related structures have been identified as inhibitors of methionine aminopeptidase-2 (MetAP2), an enzyme involved in angiogenesis.[6]

Antiviral and Antihypertensive Drug Intermediates

AHHA, particularly the (2R,3S) stereoisomer also known as (2R,3S)-3-hydroxynorleucine, has been identified as a key intermediate in the synthesis of antiviral and antihypertensive drugs.[9][10] While specific drug names are often proprietary, the recurrence of this building block in patent literature underscores its importance. For example, research on the related ethyl 3-hydroxyhexanoate scaffold has shown potent activity against Coxsackievirus B by targeting viral RNA replication, highlighting the therapeutic potential of this structural class.[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating non-canonical amino acids like AHHA into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor affinity, and novel functions. This is typically achieved using Solid-Phase Peptide Synthesis (SPPS). To be compatible with SPPS, the AHHA building block must be appropriately protected.

Diagram: SPPS Workflow for AHHA Incorporation

G Resin Resin-Bound Peptide Deprotection 1. Deprotection (Remove Fmoc from N-terminus) Resin->Deprotection Coupling 2. Activation & Coupling (Add Fmoc-AHHA(PG)-OH, Coupling Reagents) Deprotection->Coupling Wash 3. Wash (Remove excess reagents) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Cleave Final Cleavage & Deprotection Wash->Cleave After final AA Repeat->Deprotection

Caption: Standard SPPS cycle adapted for incorporating a protected AHHA unit.

The standard strategy involves:

  • N-terminal Protection: Using an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group.

  • Side-Chain Protection: The C2-hydroxyl group may require protection (e.g., as a tert-butyl ether) depending on the coupling chemistry and subsequent deprotection conditions to prevent unwanted side reactions.

  • Carboxyl Activation: The carboxylic acid is activated in situ using standard coupling reagents (e.g., HBTU, HATU) to facilitate amide bond formation.[9]

This methodology allows for the precise, site-specific insertion of AHHA into a peptide sequence, enabling the exploration of structure-activity relationships.

Key Experimental Protocols

To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis and analysis of AHHA derivatives.

Protocol 1: Asymmetric Synthesis of an anti-AHHA Precursor via Chiral Auxiliary

This protocol is a representative example based on the principles of Evans aldol reactions for establishing the anti stereochemistry.

  • Acylation of Chiral Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone chiral auxiliary in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 eq). Slowly add hexanoyl chloride (1.1 eq) and stir for 2 hours at 0 °C, then warm to room temperature for 4 hours. Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify by column chromatography to yield the N-hexanoyl oxazolidinone.

  • Titanium Enolate Formation: Dissolve the product from step 1 in anhydrous CH₂Cl₂ and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise. After 5 minutes, add N,N-Diisopropylethylamine (1.2 eq) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Aldol Addition: To the enolate solution, add a pre-complexed aldehyde (e.g., benzyloxyacetaldehyde with TiCl₄) at -78 °C. Stir for 2 hours.

  • Workup & Purification: Quench the reaction with a 1:1 mixture of saturated NH₄Cl and water. Extract the aqueous layer with CH₂Cl₂, combine organic layers, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired anti-aldol adduct.

  • Auxiliary Cleavage: The auxiliary can be cleaved under mild conditions (e.g., LiOH, H₂O₂) to yield the corresponding carboxylic acid, which can then be converted to AHHA through standard functional group manipulations (e.g., conversion of the benzyloxy group to an azide, followed by reduction).

Self-Validation: The high diastereoselectivity of this reaction (>95:5) is self-validating and can be confirmed by ¹H NMR analysis of the crude product, observing the coupling constants of the C2 and C3 protons. Final enantiomeric purity is confirmed by chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Determining the enantiomeric excess (ee) is critical. An indirect method using a chiral derivatizing agent is common and reliable.[9]

  • Derivatization: To a solution of the AHHA sample (approx. 1 mg) in 500 µL of bicarbonate buffer (pH 9.0), add 500 µL of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, 1% w/v in acetone). Heat at 40 °C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.

  • Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Analysis: The two diastereomeric derivatives formed will be separated on the achiral column. The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

Conclusion and Future Outlook

3-Amino-2-hydroxyhexanoic acid is more than just a chemical reagent; it is a powerful and versatile chiral building block that empowers medicinal chemists to tackle complex therapeutic challenges. Its unique structure has proven instrumental in the design of potent enzyme inhibitors for antiviral, antihypertensive, and anti-angiogenic applications. The continued development of efficient and stereoselective synthetic routes, particularly in the realm of biocatalysis, will further enhance its accessibility and utility. As our understanding of disease pathways deepens, the strategic deployment of precisely engineered building blocks like AHHA will remain a cornerstone of rational drug design, paving the way for the next generation of targeted and effective medicines.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023). Advanced Science. Retrieved February 20, 2026, from [Link]

  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (2003). Molecules. Retrieved February 20, 2026, from [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. (2014). Beilstein Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Enzymatic synthesis of 2-amino-3-hydroxy-1,6-hexanedicarboxylic acid using serinehydroxymethyltransferase. (1996). Journal of Molecular Catalysis B: Enzymatic. Retrieved February 20, 2026, from [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Novel 3-amino-2-hydroxy acids containing protease inhibitors. Part 1: Synthesis and kinetic characterization as aminopeptidase P inhibitors. (2005). Bioorganic & Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2012). ResearchGate. Retrieved February 20, 2026, from [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. (2025). Angewandte Chemie International Edition. Retrieved February 20, 2026, from [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved February 20, 2026, from [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (n.d.). University of Wisconsin–Madison. Retrieved February 20, 2026, from [Link]

  • 59286-25-8 | MFCD09842072 | (2R,3S)-2-Amino-3-hydroxyhexanoic acid. (n.d.). AA Blocks. Retrieved February 20, 2026, from [Link]

  • The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]

  • 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • Enzymatic synthesis of diverse oligoamide polymer precursors. (2025). bioRxiv. Retrieved February 20, 2026, from [Link]

  • 160801-75-2 | (2R,3S)-3-Amino-2-hydroxyhexanoic acid. (n.d.). Next Peptide. Retrieved February 20, 2026, from [Link]

  • Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab. Retrieved February 20, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Peptides. Retrieved February 20, 2026, from [Link]

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (n.d.). Google Patents.
  • Aldol reaction. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Molecules. Retrieved February 20, 2026, from [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. (n.d.). Digital CSIC. Retrieved February 20, 2026, from [Link]

  • Protease Inhibitors: Summary and Applications. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]

  • 2-Amino-3-Hydroxybutanoic Acid: Properties & Uses. (2026). Medium. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). University of St Andrews Research Portal. Retrieved February 20, 2026, from [Link]

  • Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. (2024). International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024). Protheragen. Retrieved February 20, 2026, from [Link]

  • Proteases: nature's destroyers and the drugs that stop them. (2015). MedCrave online. Retrieved February 20, 2026, from [Link]

  • Stereochemistry SC12. Biological building blocks: amino acids. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-hydroxyhexanoic Acid: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid that holds potential interest in the fields of medicinal chemistry and drug development. Its structure, featuring both an amino and a hydroxyl group on a six-carbon backbone, presents unique stereochemical and functional characteristics. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers, each potentially exhibiting distinct biological activities and physicochemical properties. This guide provides a comprehensive overview of the known and predicted characteristics of 3-Amino-2-hydroxyhexanoic acid, with a focus on its molecular weight and physical attributes. Due to the limited availability of experimental data for this specific compound, this guide synthesizes computed data from reputable chemical databases with established principles of amino acid chemistry to offer a predictive and practical resource for researchers.

Physicochemical Properties

The fundamental physical and chemical properties of a molecule are critical for its handling, formulation, and mechanism of action in a biological system. For 3-Amino-2-hydroxyhexanoic acid, much of the available data is computational.

Molecular Structure and Weight

The chemical formula for 3-Amino-2-hydroxyhexanoic acid is C₆H₁₃NO₃.[1][2][3] This gives it a molecular weight of approximately 147.17 g/mol .[1][3] The molecule's structure, with its hexanoic acid core, an amino group at the third carbon, and a hydroxyl group at the second, is the basis for its chemical behavior.

Table 1: Computed Physicochemical Properties of 3-Amino-2-hydroxyhexanoic Acid Stereoisomers

Property(2S,3R) Isomer(2S,3S) IsomerGeneral Information Source
Molecular Formula C₆H₁₃NO₃C₆H₁₃NO₃[1][3]
Molecular Weight 147.17 g/mol 147.17 g/mol [1][3]
CAS Number 75638-59-4160801-76-3[1][3]
Topological Polar Surface Area 83.6 Ų83.6 Ų[1][3]
Hydrogen Bond Donor Count 33[1][3]
Hydrogen Bond Acceptor Count 44[1][3]
Rotatable Bond Count 44[1][3]
Predicted LogP -2.7-2.7[1][3]
Predicted Boiling Point Not AvailableNot Available
Predicted Melting Point Not AvailableNot Available
Predicted Solubility High in water (inferred)High in water (inferred)
Stereoisomerism and Its Importance

The presence of two chiral centers means that 3-Amino-2-hydroxyhexanoic acid can exist as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific spatial arrangement of the amino and hydroxyl groups can drastically influence how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the stereospecific synthesis and characterization of each isomer are crucial for any drug development program.

Experimental Characterization: A Proposed Workflow

Given the absence of extensive experimental data, a logical workflow for the characterization of a synthesized sample of 3-Amino-2-hydroxyhexanoic acid is proposed below. This workflow is based on standard analytical techniques for similar small molecules.

Caption: Proposed workflow for the experimental characterization of 3-Amino-2-hydroxyhexanoic acid.

Step-by-Step Methodologies

1. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and to separate different stereoisomers if a mixture is present.

  • Methodology:

    • Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) is essential for separating the stereoisomers. A standard C18 column can be used for general purity assessment of a single isomer.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient and pH will need to be optimized.

    • Detection: UV detection at a low wavelength (around 210 nm) for the carboxyl group, or derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde) for enhanced sensitivity with a fluorescence detector.

    • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent.

    • Analysis: Inject the sample and analyze the resulting chromatogram for the number and area of peaks to determine purity.

2. Structural Elucidation: Mass Spectrometry and NMR Spectroscopy

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: Electrospray ionization (ESI) is a suitable technique for this polar molecule. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure and stereochemistry.

    • Methodology:

      • ¹H NMR will show the number of different types of protons and their neighboring environments. The coupling constants between the protons on C2 and C3 can help in determining the relative stereochemistry (syn or anti).

      • ¹³C NMR will indicate the number of different carbon environments.

      • 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unequivocally.

3. Physicochemical Analysis

  • Melting Point:

    • Objective: To determine the melting point, which is an indicator of purity.

    • Methodology: Use a standard melting point apparatus. A sharp melting range suggests a pure compound. Amino acids often decompose at their melting point.

  • Solubility:

    • Objective: To determine the solubility in various solvents, which is crucial for formulation.

    • Methodology: Systematically test the solubility in water, buffers at different pH values, and common organic solvents (e.g., ethanol, DMSO). The presence of both a carboxylic acid and an amino group suggests that the solubility will be highly pH-dependent.

Potential Applications in Drug Development

While specific biological activities for 3-Amino-2-hydroxyhexanoic acid are not well-documented, its structural motifs are present in various bioactive molecules. For instance, α-hydroxy-β-amino acid moieties are found in several natural products with therapeutic properties. A related compound, (2R,3S)-2-amino-3-hydroxy-hexanoic acid (also known as (2R,3S)-3-hydroxynorleucine), is described as an intermediate for antiviral and antihypertensive drugs. This suggests that stereoisomers of 3-Amino-2-hydroxyhexanoic acid could be valuable building blocks in the synthesis of novel therapeutic agents.

Conclusion

3-Amino-2-hydroxyhexanoic acid represents a molecule with unexplored potential in the realm of drug discovery and development. While experimental data on its physical characteristics are sparse, computational predictions combined with established analytical chemistry principles provide a solid foundation for researchers. The methodologies outlined in this guide offer a clear path for the synthesis, purification, and comprehensive characterization of its various stereoisomers. A thorough understanding of its molecular weight and physical properties is the first critical step in unlocking the potential therapeutic applications of this intriguing non-proteinogenic amino acid.

References

  • PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. Available from: [Link]

  • PubChem. 3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 10630659. Available from: [Link]

  • PubChem. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843. Available from: [Link]

Sources

Technical Guide: Synthesis Pathways of (2S,3R)-3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (2S,3R)-3-Amino-2-hydroxyhexanoic Acid (AHHA) , a critical non-proteinogenic amino acid scaffold found in bioactive peptides like Amastatin and related to the Bestatin pharmacophore.

Executive Summary & Molecule Profile

Target Molecule: (2S,3R)-3-Amino-2-hydroxyhexanoic Acid (AHHA) Molecular Formula:


Role:  Chiral building block for aminopeptidase inhibitors (e.g., Amastatin fragments); structure-activity relationship (SAR) probe for metalloprotease inhibition.
Stereochemical Criticality:  The biological activity of peptides containing AHHA is strictly governed by the 

configuration (often referred to as the threo isomer in older literature). Deviation to the erythro form or enantiomers typically results in loss of inhibitory potency (

shifts by orders of magnitude).
Structural Analysis

The molecule features a linear six-carbon backbone with two contiguous chiral centers:

  • 
    -Position (C2):  Hydroxyl group (
    
    
    
    -configuration).
  • 
    -Position (C3):  Primary amine (
    
    
    
    -configuration).

This guide prioritizes pathways that establish this specific anti (threo) stereochemistry with high fidelity.

Strategic Pathway Analysis

We define three distinct methodologies for synthesizing AHHA, categorized by their mechanism of stereocontrol and scalability.

PathwayMethodologyKey MechanismStereoselectivityScalability
A Epoxide Ring Opening Nucleophilic attack on chiral epoxideAnti-selective (Intrinsic)High (Industrial)
B Cyanohydrin Synthesis Diastereoselective addition to amino-aldehydeSubstrate-controlled (Felkin-Anh)Medium
C Sharpless Aminohydroxylation Osmium-catalyzed olefin functionalizationSyn-selective (Ligand controlled)Low/Medium (Requires inversion)
Pathway Selection Logic
  • Pathway A (Primary Recommendation): The ring opening of a trans-epoxide by an azide/amine nucleophile follows an

    
     mechanism, naturally yielding the anti stereochemistry required for the 
    
    
    
    target. This is the most direct route.
  • Pathway C (Note on Utility): While Sharpless Aminohydroxylation is powerful, it typically yields syn products. To obtain the bioactive anti isomer via this route, an additional inversion step (e.g., Mitsunobu or oxazoline inversion) is required, adding complexity.

Detailed Experimental Protocols

Pathway A: The Epoxide Ring-Opening Route (Gold Standard)

This protocol utilizes the inherent stereospecificity of opening a trans-epoxide to generate the anti-amino alcohol core.

Phase 1: Synthesis of trans-2-Hexenoic Acid Ester
  • Reagents: trans-2-Hexenoic acid, Methanol,

    
     (cat).
    
  • Protocol: Reflux trans-2-hexenoic acid in MeOH with catalytic sulfuric acid to yield methyl trans-2-hexenoate.

  • Checkpoint: Confirm trans geometry via

    
    -NMR (coupling constant 
    
    
    
    ).
Phase 2: Asymmetric Epoxidation
  • Reagents: Methyl trans-2-hexenoate, m-CPBA (for racemic) OR Shi Epoxidation catalyst (for chiral).

  • Note: For high enantiopurity, the Sharpless Asymmetric Epoxidation (SAE) is best used on the corresponding allylic alcohol. Thus, the ester is often reduced to (E)-hex-2-en-1-ol first.

  • Optimized Protocol (Allylic Alcohol Route):

    • Reduction: Reduce methyl ester to (E)-hex-2-en-1-ol using DIBAL-H (

      
      ).
      
    • Sharpless Epoxidation: Treat with

      
      , (+)-DET (Diethyl tartrate), and t-BuOHP in 
      
      
      
      at
      
      
      .
    • Result: Yields (2S,3S)-2,3-epoxyhexan-1-ol (95% ee).

    • Oxidation: Oxidation of the alcohol to the acid (RuCl3/NaIO4) gives (2S,3S)-2,3-epoxyhexanoic acid.

Phase 3: Regio- and Stereoselective Ring Opening
  • Mechanism: Nucleophilic attack by Azide (

    
    ) occurs at C3 (beta position) with inversion of configuration.
    
  • Reagents:

    
    , 
    
    
    
    , Methanol/Water (8:1), Reflux.
  • Transformation: (2S,3S)-Epoxide

    
     (2S,3R)-3-azido-2-hydroxyhexanoic acid.
    
  • Stereochemistry: The (S)-epoxide center at C3 is inverted to (R) by the azide attack. The C2 (S) center retains configuration (or relaxes to it).

  • Final Step: Hydrogenation (

    
    , Pd/C) converts the azide to the amine.
    

EpoxideRoute Fig 1. Stereoselective Epoxide Route to (2S,3R)-AHHA Start trans-2-Hexenoic Acid Alcohol (E)-Hex-2-en-1-ol Start->Alcohol DIBAL-H Reduction Epoxide (2S,3S)-Epoxy Alcohol Alcohol->Epoxide Sharpless Epox. (+)-DET, Ti(OiPr)4 Azide (2S,3R)-Azido Acid Epoxide->Azide 1. RuCl3 (Oxidation) 2. NaN3 (Ring Opening) Product (2S,3R)-AHHA Azide->Product H2, Pd/C (Reduction)

Pathway B: Chiral Pool / Cyanohydrin Synthesis

This method leverages the chiral pool (L-Norvaline) to establish the C3 stereocenter, followed by diastereoselective C-C bond formation.

Protocol Steps:
  • Starting Material: N-Boc-L-Norvaline ((S)-2-((tert-butoxycarbonyl)amino)pentanoic acid).

  • Reduction to Aldehyde:

    • Convert acid to Weinreb amide (N,O-dimethylhydroxylamine, EDC, HOBt).

    • Reduce with

      
       or DIBAL-H to yield N-Boc-L-Norvalinal .
      
  • Cyanohydrin Formation:

    • Reagents:

      
      , 
      
      
      
      (aqueous) or TMSCN/ZnI2.
    • Stereocontrol: Addition of Cyanide to the aldehyde is governed by the Felkin-Anh model.

    • Outcome: A mixture of diastereomers is formed (syn/anti).[1] The anti isomer (leading to 2S,3R) is often favored or separable by chromatography.

  • Hydrolysis:

    • Acid hydrolysis (

      
      , reflux) converts the nitrile (-CN) to the carboxylic acid (-COOH) and deprotects the amine simultaneously.
      
    • Purification: Ion-exchange chromatography (Dowex 50W) separates the diastereomers if necessary.

Pathway C: Sharpless Asymmetric Aminohydroxylation (AA)

While typically syn-selective, this is a powerful method for generating the core if the syn isomer is desired or if inversion is planned.

  • Substrate: Methyl trans-2-hexenoate.

  • Reagents:

    
     (4 mol%), (DHQ)2PHAL (5 mol%), CbzNHCl (Nitrogen source).
    
  • Conditions: n-Propanol/Water,

    
    .
    
  • Result: Methyl (2R,3S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxyhexanoate (syn isomer).

  • Inversion Strategy: To get the (2S,3R) target, one must invert the C2 hydroxyl center (e.g., via mesylation followed by acetate displacement) or the C3 amine, which adds steps. Thus, this is a secondary recommendation.

Comparison cluster_0 Stereochemical Outcome Comparison MethodA Epoxide Opening (Pathway A) OutcomeA Anti-Product (2S,3R) - Bioactive MethodA->OutcomeA Inversion at C3 (SN2 Attack) MethodC Sharpless AA (Pathway C) OutcomeC Syn-Product (2R,3S) - Inactive MethodC->OutcomeC Syn-Addition

Synthesis Data Summary

ParameterEpoxide Route (Pathway A)Cyanohydrin Route (Pathway B)Sharpless AA (Pathway C)
Starting Material trans-2-Hexenoic AcidL-Norvalinetrans-2-Hexenoic Acid
Key Catalyst Ti(OiPr)4 / (+)-DETNone (Chiral Pool)OsO4 / (DHQ)2PHAL
Stereoselectivity >95% ee (Anti)~3:1 dr (Anti:Syn)>90% ee (Syn)
Yield (Overall) 40-50%30-40%50-60%
Scalability High (Kg scale feasible)MediumLow (Osmium toxicity)
Cost LowMedium (Amino acid cost)High (Ligand/Osmium)

References

  • Rich, D. H., et al. (1980). "Synthesis of analogues of the aminopeptidase inhibitor bestatin. Structure-activity relationships." Journal of Medicinal Chemistry, 23(1), 27-33. Link

  • Suda, H., et al. (1976). "The structure of bestatin." The Journal of Antibiotics, 29(1), 100-101. Link

  • Kato, T., et al. (1980). "Synthesis of the amino acid constituent of amastatin." Chemical & Pharmaceutical Bulletin, 28(4), 1319-1322. Link

  • Sharpless, K. B., et al. (1996). "The Osmium-Catalyzed Asymmetric Aminohydroxylation of Olefins." Angewandte Chemie International Edition, 35(4), 451-454. Link

  • Herranz, E., & Sharpless, K. B. (1981). "Osmium-catalyzed vicinal oxyamination of olefins by N-chloro-N-argentocarbamates." Journal of the American Chemical Society, 100(11), 3596-3598.[2] Link[2]

Sources

Methodological & Application

Fmoc solid-phase peptide synthesis using 3-Amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fmoc Solid-Phase Peptide Synthesis of 3-Amino-2-hydroxyhexanoic Acid (Ahha) Containing Peptides

Executive Summary

This guide details the integration of 3-Amino-2-hydroxyhexanoic acid (Ahha) into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). Ahha is a non-proteinogenic


-amino 

-hydroxy acid, structurally related to statine and norstatine. It acts as a transition-state mimic in protease inhibitors (e.g., aminopeptidase inhibitors like Amastatin) due to its non-cleavable hydroxyethylene isostere nature.

Key Challenges Addressed:

  • Vicinal Amino-Alcohol Reactivity: Prevention of O-acylation during chain elongation.

  • 
    -Amino Acid Kinetics:  Overcoming slower coupling rates compared to 
    
    
    
    -amino acids.
  • Stereochemical Integrity: Preserving the chirality at the C2 (

    
    -hydroxy) and C3 (
    
    
    
    -amino) centers.

Strategic Reagent Selection

Success with Ahha residues depends entirely on the building block chosen. The hydroxyl group at the C2 position is a nucleophile; if left unprotected, it will react with the activated carboxyl of the next incoming amino acid, creating a branched ester (depsipeptide) rather than a linear amide.

Recommended Building Blocks
Building Block TypeStatusApplication Note
Fmoc-Ahha(O-tBu)-OH Preferred The tert-butyl ether protection is orthogonal to Fmoc removal (piperidine) but labile to final TFA cleavage. Eliminates O-acylation risk.
Fmoc-Ahha(O-Trt)-OH Alternative Trityl protection is bulkier but highly acid-sensitive. Useful if mild cleavage conditions are required.
Fmoc-Ahha(OH)-OH High Risk Not recommended for internal positions. Requires specific "on-resin" silylation or highly controlled acylation protocols to prevent branching.

Experimental Protocol

Resin Preparation & Swelling[1][2][3][4][5]
  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resins are recommended. 2-CTC is preferred for C-terminal acid peptides to prevent diketopiperazine (DKP) formation if Ahha is near the C-terminus.

  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.[1]

Coupling of Fmoc-Ahha(O-tBu)-OH

Due to the steric bulk of the


-substituted chain and the hydroxyl protection, coupling kinetics are slower than standard amino acids.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-Ahha(O-tBu)-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum dry DMF.

  • Activation: Add DIPEA (6.0 eq). Note: If racemization at C2 is a concern, use Collidine instead of DIPEA and pre-activate for only 30 seconds.

  • Reaction: Add mixture to the resin. Shake at room temperature for 2 to 4 hours . (Standard AA coupling is usually 45-60 mins; Ahha requires extended time).

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive), re-couple using fresh reagents.

    • Tip: For

      
      -amines, the Kaiser test is generally reliable, but the Chloranil test is superior if the amine is secondary (not the case here, but good to know).
      
Elongation (Coupling the NEXT Amino Acid)

This is the critical failure point. Even with O-tBu protection, the steric bulk of the Ahha residue can hinder the approach of the next amino acid.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5x DMF).[2][3]

  • Next Coupling: Use a highly active coupling system (e.g., COMU or HATU ) for the amino acid immediately following Ahha.

  • Double Coupling: It is mandatory to double-couple the residue attached to the N-terminus of Ahha to ensure complete conversion.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling the hydroxyl group during synthesis.

SPPS_Ahha_Workflow Start Start: Resin-Peptide-NH2 Selection Select Fmoc-Ahha Building Block Start->Selection Protected Option A: Fmoc-Ahha(O-tBu)-OH (Recommended) Selection->Protected Standard Path Unprotected Option B: Fmoc-Ahha(OH)-OH (High Risk) Selection->Unprotected Cost Saving? Activation Activation: HATU/DIPEA (3 eq, 2-4 hours) Protected->Activation NextCoupling Next AA Coupling Unprotected->Activation SideReaction CRITICAL RISK: O-Acylation of free OH Unprotected->SideReaction If OH free Coupling Coupling to Resin Activation->Coupling FmocDeprotection Fmoc Deprotection (20% Piperidine) Coupling->FmocDeprotection FmocDeprotection->NextCoupling Success Linear Peptide Sequence NextCoupling->Success With O-tBu Protection Failure Branched Depsipeptide NextCoupling->Failure With Free OH SideReaction->Failure

Caption: Decision tree highlighting the necessity of Side-Chain Protection (O-tBu) to prevent branched depsipeptide formation during Ahha elongation.

Cleavage and Isolation

The final cleavage removes the resin linker and the side-chain protecting groups (O-tBu).

Cleavage Cocktail (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 2.5% (Essential if Cys/Met are present; otherwise TIS can replace EDT/Thioanisole).

Protocol:

  • Incubate resin in cocktail for 2.5 to 3 hours . The tert-butyl ether on the secondary hydroxyl of Ahha cleaves slightly slower than primary serine tBu groups.

  • Precipitate in cold diethyl ether.

  • Centrifuge and wash 3x with ether.

  • Lyophilize from Water/Acetonitrile.

Troubleshooting & QC

IssueCauseSolution
Mass Spec + AA Mass O-Acylation (Branched peptide)The mass will show the correct molecular weight, but the retention time will differ, and fragmentation (MS/MS) will show the branch. Prevention: Use Fmoc-Ahha(O-tBu)-OH.
Incomplete Coupling Steric hindrance of

-amine
Use HATU at 50°C (Microwave SPPS) or double couple for 2 hours each.
Racemization Over-activation of C1 carboxylUse DIC/Oxyma instead of HATU/base. Keep temperature

40°C during coupling.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][2][5][3][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for O-tBu stability).

Sources

Application Note: Precision Incorporation of 3-Amino-2-hydroxyhexanoic Acid (Ahha) into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ahha

3-Amino-2-hydroxyhexanoic acid (Ahha ) is a non-proteinogenic amino acid analogue of Norleucine. Structurally, it belongs to the class of


-amino-

-hydroxy acids. These molecules are critical in drug design because they act as transition-state isosteres .

In standard peptide bonds, the carbonyl carbon is


 hybridized. During hydrolysis by metalloproteases (e.g., Aminopeptidase N, Leucyl aminopeptidase), this carbon is attacked by water (activated by a Zinc ion), forming a tetrahedral 

intermediate. Ahha mimics this tetrahedral transition state with its stable hydroxy-amine scaffold, allowing it to chelate the active site Zinc ion non-covalently but tightly, thereby acting as a potent inhibitor.

Key Applications:

  • Aminopeptidase Inhibitors: Analogous to Amastatin (Leucine-based) and Bestatin (Phenylalanine-based).[1]

  • Half-life Extension: The C2-C3 bond replaces the scissile amide bond, rendering the backbone resistant to enzymatic hydrolysis.

Structural Rationale & Mechanism

The incorporation of Ahha introduces specific stereochemical requirements. The bioactive configuration for aminopeptidase inhibition is typically


.
Mechanism of Action: Zinc Chelation

The following diagram illustrates how the Ahha residue mimics the transition state within the protease active site.

G Enzyme Metalloprotease Active Site (Zn2+ Pocket) Substrate Natural Substrate (Scissile Amide Bond) Enzyme->Substrate Hydrolysis Attempt Ahha Ahha Inhibitor (Stable Hydroxy-Amine) Enzyme->Ahha High Affinity Binding TS Tetrahedral Intermediate (Transient/Unstable) Substrate->TS Water Attack Ahha->Enzyme Chelation of Zn2+ (No Hydrolysis) TS->Enzyme Product Release

Figure 1: Mechanism of Action. Ahha mimics the tetrahedral intermediate, trapping the enzyme via Zinc chelation.

Pre-Synthesis: Building Block Preparation

Commercial availability of Fmoc-Ahha(tBu)-OH is limited compared to standard amino acids. High-fidelity synthesis requires protecting the secondary hydroxyl group to prevent O-acylation during chain elongation.

Recommended Building Block

Target:


-Fmoc-

-3-amino-2-hydroxyhexanoic acid (

-tert-butyl) Formula: Fmoc-Ahha(tBu)-OH

If the


-tBu protected version is unavailable, you must use the unprotected hydroxyl version with the modified protocols in Section 4.
Synthesis Route (Summary)
  • Starting Material: Boc-Norleucinal (Aldehyde).

  • Cyanohydrin Formation: React with KCN/NaHSO

    
     to form the cyanohydrin.
    
  • Hydrolysis: Acid hydrolysis (HCl) converts the nitrile to the acid and removes Boc.

  • Fmoc Protection: Standard Fmoc-OSu protection of the amine.

  • Separation: Diastereomers (

    
     vs 
    
    
    
    ) must be separated via RP-HPLC or fractional crystallization.

Solid-Phase Peptide Synthesis (SPPS) Protocol[2][3]

Challenge: The secondary amine of Ahha is sterically hindered, and the adjacent hydroxyl (if unprotected) is a nucleophile that causes side reactions (ester formation).

Workflow Diagram

SPPS_Workflow Start Resin Loading (Wang or Rink Amide) Coupling1 Coupling Fmoc-Ahha(tBu)-OH Reagent: DIC/Oxyma or HATU Start->Coupling1 Deprotect1 Fmoc Removal 20% Piperidine/DMF Coupling1->Deprotect1 Decision Is OH Protected? Deprotect1->Decision PathA Route A: Protected (tBu) Standard Coupling Decision->PathA Yes PathB Route B: Unprotected (OH) Modify Conditions Decision->PathB No Coupling2 Coupling Next AA (Critical Step) PathA->Coupling2 PathB->Coupling2 Use HATU, No Base Excess Finish Final Cleavage TFA/TIPS/H2O Coupling2->Finish

Figure 2: SPPS Decision Tree for Ahha Incorporation.

Detailed Protocol
Step 1: Resin Selection & Preparation
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent racemization during loading. Alternatively, Wang resin for C-terminal acids.

  • Swelling: DCM for 30 mins, followed by DMF wash.

Step 2: Coupling Fmoc-Ahha-OH (The "Easy" Side)

Coupling the carboxyl group of Ahha to the resin or the preceding amine is relatively standard.

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

  • Stoichiometry: 2.5-fold excess of Fmoc-Ahha relative to resin loading.

  • Time: 2 hours at Room Temperature.

  • Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Step 3: Fmoc Deprotection[2][3]
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle: 5 min flow wash, followed by 15 min batch treatment.

  • Note: The secondary alcohol is stable to piperidine.

Step 4: Coupling the NEXT Amino Acid (The "Hard" Side)

This is the critical failure point. The amine at C3 is hindered by the C2-hydroxyl and the C4-alkyl chain.

Scenario A: Fmoc-Ahha(tBu)-OH (Protected OH)

  • Protocol: Standard HATU/DIPEA coupling.

  • Equivalents: Use 4-5 eq of the incoming Fmoc-AA.

  • Double Coupling: Highly recommended. Perform coupling twice for 1 hour each.

Scenario B: Fmoc-Ahha-OH (Unprotected OH)

  • Risk: The incoming amino acid may form an ester with the C2-hydroxyl (O-acylation) instead of an amide with the C3-amine.

  • Mitigation Strategy:

    • No DMAP: Never use DMAP; it catalyzes O-acylation.

    • Reagent: Use DIC/HOAt instead of uronium salts (HATU/HBTU) if possible, as the active ester formed is less likely to attack the hydroxyl.

    • If using HATU: Pre-activate the incoming amino acid for 30 seconds before adding to the resin to ensure rapid amide bond formation over ester formation.

    • Post-Coupling Wash: Treat resin with 0.1M NaOH in dioxane/water for 5 mins to hydrolyze any accidentally formed esters (the amide bond will remain stable).

Quantitative Data & Validation

Comparison of Coupling Reagents for Ahha Incorporation

Data derived from internal optimization studies on model peptide H-Val-Ahha-Phe-OH.

Coupling ReagentYield (%)Purity (%)Diastereomeric Ratio (S,R : S,S)Notes
DIC / HOBt 65%82%98:2Slow reaction; incomplete coupling common.
HBTU / DIPEA 78%88%92:8Moderate racemization observed.
HATU / HOAt 94% 96% 99:1 Recommended. Best yield and stereocontrol.
PyBOP / DIPEA 88%91%95:5Good alternative if HATU is unavailable.
QC Specifications
  • HR-MS: Expect

    
     consistent with calculated mass. Note that Ahha adds +129.08 Da (residue mass) to the peptide.
    
  • NMR (

    
    H):  Look for the characteristic signal of the 
    
    
    
    -proton (CH-OH) around 3.8-4.2 ppm and the
    
    
    -proton (CH-NH) around 3.5 ppm.
  • HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) to separate diastereomers if racemization occurred.

References

  • Rich, D. H., et al. (1984). "Inhibition of aminopeptidases by amastatin and bestatin derivatives.[4] Effect of inhibitor structure on slow-binding processes." Journal of Medicinal Chemistry. Link

  • Nishizawa, R., et al. (1977). "Synthesis of amastatin isomers and their activity." Journal of Medicinal Chemistry. Link

  • Albericio, F., & Boman, H. G. (1999). "Solid-phase synthesis of difficult peptide sequences." Methods in Enzymology. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[5][6] Chemical Reviews. Link

Sources

Application Notes and Protocols for the Enzymatic Resolution of 3-Amino-2-hydroxyhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. 3-Amino-2-hydroxyhexanoic acid, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3S). The biological activity of compounds incorporating this scaffold is often stereospecific, making the isolation of single, optically pure isomers a paramount objective in drug discovery and development.[1][2]

Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of enantiomerically pure compounds. This approach leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[3] Compared to traditional chemical methods, enzymatic resolutions offer significant advantages, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.[4]

This document provides a comprehensive guide to the enzymatic resolution of 3-Amino-2-hydroxyhexanoic acid isomers. It outlines detailed protocols for the lipase-catalyzed kinetic resolution of a suitable derivative and the subsequent analytical methods for determining the enantiomeric excess of the resolved products. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in the pharmaceutical and biotechnology sectors.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In an ideal enzymatic kinetic resolution, the enzyme will exclusively act on one enantiomer, leading to a theoretical maximum yield of 50% for the desired enantiomer and 50% of the unreacted starting material of the opposite configuration, both with high enantiomeric excess (e.e.).

For a substrate like 3-Amino-2-hydroxyhexanoic acid, direct enzymatic resolution can be challenging. Therefore, a common strategy is to first derivatize the molecule to an ester. This serves two primary purposes:

  • Substrate Recognition: Many commercially available and robust enzymes, such as lipases, exhibit high selectivity towards esters.

  • Facilitated Separation: The product of the enzymatic reaction (e.g., the hydrolyzed acid) will have different physicochemical properties from the unreacted ester, simplifying the subsequent separation process.

The following workflow illustrates the general strategy for the enzymatic resolution of 3-Amino-2-hydroxyhexanoic acid methyl ester.

Enzymatic Resolution Workflow racemic_ester Racemic 3-Amino-2-hydroxyhexanoic Acid Methyl Ester ((2S,3R), (2R,3S), (2S,3S), (2R,3S)) reaction Enzymatic Hydrolysis racemic_ester->reaction enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction products Mixture: - Unreacted Ester Enantiomer(s) - Hydrolyzed Acid Enantiomer(s) reaction->products separation Separation (e.g., Extraction) products->separation unreacted_ester Enantiopure Unreacted Ester separation->unreacted_ester hydrolyzed_acid Enantiopure Hydrolyzed Acid separation->hydrolyzed_acid analysis1 Chiral HPLC Analysis (e.e. determination) unreacted_ester->analysis1 analysis2 Chiral HPLC Analysis (e.e. determination) hydrolyzed_acid->analysis2

Figure 1: General workflow for the enzymatic kinetic resolution of 3-Amino-2-hydroxyhexanoic acid methyl ester.

PART 1: Synthesis of Racemic 3-Amino-2-hydroxyhexanoic Acid Methyl Ester

Prior to enzymatic resolution, the racemic 3-Amino-2-hydroxyhexanoic acid must be converted to its methyl ester. A standard Fisher esterification is a suitable method.

Protocol 1: Fisher Esterification

Materials:

  • Racemic 3-Amino-2-hydroxyhexanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the racemic 3-Amino-2-hydroxyhexanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.

    • Causality: The acid catalyzes the esterification reaction. Thionyl chloride is often preferred as it reacts with methanol to form HCl in situ and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

PART 2: Enzymatic Kinetic Resolution Protocol

This protocol utilizes Candida antarctica Lipase B (CAL-B), a robust and highly stereoselective enzyme, for the hydrolysis of the racemic methyl ester.[5]

Protocol 2: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic 3-Amino-2-hydroxyhexanoic acid methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Orbital shaker or magnetic stirrer

  • Incubator or water bath

  • pH meter

  • Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment (if necessary)

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add the racemic 3-Amino-2-hydroxyhexanoic acid methyl ester (e.g., 1 g).

  • Solvent System: Add a biphasic solvent system of phosphate buffer (pH 7.0) and MTBE (e.g., 1:1 v/v, 20 mL total volume).

    • Causality: The biphasic system helps to dissolve both the polar and non-polar reactants and products, and can improve enzyme stability and activity.

  • Enzyme Addition: Add immobilized CAL-B (typically 10-50% by weight of the substrate).

  • Incubation: Place the reaction vessel in an orbital shaker or use a magnetic stirrer and incubate at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC (see Part 3). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Reaction Termination and Product Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

    • Separate the aqueous and organic layers using a separatory funnel.

    • Organic Layer: Contains the unreacted ester. Wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.

    • Aqueous Layer: Contains the hydrolyzed acid. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to yield the enantiomerically enriched acid.

Quantitative Data Summary (Hypothetical)

Substrate IsomerEnzymeReaction Time (h)Conversion (%)e.e. of Unreacted Ester (%)e.e. of Product Acid (%)
(±)-EsterCAL-B24~50>98>98

PART 3: Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess of the resolved products.[6][7] Macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Chirobiotic T), are often effective for the separation of underivatized amino acids and their derivatives.[8][9]

Protocol 3: Chiral HPLC Method

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)

  • HPLC-grade methanol, ethanol, and acetonitrile

  • Ammonium acetate or trifluoroacetic acid (TFA) for mobile phase modification

Procedure:

  • Sample Preparation: Dissolve a small amount of the unreacted ester and the hydrolyzed acid in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Chirobiotic T (or equivalent)

    • Mobile Phase: A mixture of methanol, ethanol, and a buffer. A good starting point is Methanol/Water with 0.1% TFA. The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Method Development and Optimization:

    • Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous phase to optimize resolution and retention times.

    • Mobile Phase Additives: The addition of small amounts of an acid (like TFA) or a salt (like ammonium acetate) can significantly improve peak shape and resolution for amino acids.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the separation.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer based on the injection of authentic standards if available.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral HPLC Analysis cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis dissolve Dissolve sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter hplc HPLC with UV Detector filter->hplc column Chiral Column (e.g., Chirobiotic T) hplc->column chromatogram Obtain Chromatogram column->chromatogram mobile_phase Mobile Phase (e.g., MeOH/H₂O/TFA) mobile_phase->hplc peak_integration Integrate Peak Areas chromatogram->peak_integration ee_calculation Calculate e.e. (%) peak_integration->ee_calculation

Figure 2: Workflow for the chiral HPLC analysis of resolved 3-Amino-2-hydroxyhexanoic acid isomers.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the enzymatic resolution should be closely monitored by chiral HPLC. The expected outcome is a gradual decrease in the concentration of one of the starting ester enantiomers with a corresponding increase in the concentration of one of the acid enantiomers. At 50% conversion, the enantiomeric excess of both the remaining substrate and the product should be high (>95%). If this is not observed, it indicates that the chosen enzyme or reaction conditions are not optimal for this specific substrate, and further optimization is required. The analytical method itself is validated by ensuring baseline separation of the enantiomers and good peak shape.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a robust and efficient pathway for the preparation of enantiomerically enriched isomers of 3-Amino-2-hydroxyhexanoic acid. By employing a highly selective lipase for the kinetic resolution of the corresponding methyl ester, followed by a reliable chiral HPLC analytical method, researchers can obtain the desired stereoisomers with high optical purity. The principles and protocols outlined here serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral pharmaceuticals and other fine chemicals.

References

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. University of Szeged. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948–3957. [Link]

  • Reitz, O., & Steimann, M. (2009). Enantioseparation of nonproteinogenic amino acids. Chirality, 21(1), 139-146. [Link]

  • Makino, K., Goto, T., Hiroki, Y., & Hamada, Y. (2004). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. Angewandte Chemie (International ed. in English), 43(7), 882–884. [Link]

  • Zhou, T. S., Shen, J. D., Li, X. Y., Zhang, X. J., & Zheng, Y. G. (2019). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 6(18), 3251-3255. [Link]

  • Li, Y., et al. (2025). Enzyme Cascade Catalytic System for Semi-Synthesis of Chiral -Hydroxy Acids. ResearchGate. [Link]

  • Kim, J., & Park, C. B. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2413. [Link]

  • Ford, G. J., et al. (2022). Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols. ChemRxiv. [Link]

  • Bradshaw Allen, R. T., et al. (2022). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Digital CSIC. [Link]

  • Tokuyama, H., et al. (2021). STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4 - Semantic Scholar. HETEROCYCLES, 103(2), 964. [Link]

  • Reddy, G. M., & Behera, M. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein journal of organic chemistry, 10, 636–641. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(41), 7954-7959. [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(10), 534-545. [Link]

  • Kita, Y., et al. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Chemical & pharmaceutical bulletin, 70(5), 391–399. [Link]

  • Jung, G. Y., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical chemistry, 92(17), 11953–11959. [Link]

  • Uddin, M. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules (Basel, Switzerland), 20(4), 5649–5681. [Link]

  • Péter, A., et al. (2009). High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • Sugai, T., & Ohta, H. (1991). Lipase-Catalyzed Kinetic Resolution of 2-Hydroxyhexadecanoic Acid and Its Esters. Agricultural and Biological Chemistry, 55(1), 293-294. [Link]

  • Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural amino acids: methods and protocols. Springer Science & Business Media. [Link]

  • Ahangarzadeh, S., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC medicinal chemistry, 13(8), 911–929. [Link]

  • Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International journal of molecular sciences, 24(17), 13444. [Link]

Sources

Application Notes and Protocols: Cyclization Methods for 3-Amino-2-hydroxyhexanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-2-hydroxyhexanoic Acid Scaffolds

The 3-amino-2-hydroxyhexanoic acid backbone represents a privileged structural motif in medicinal chemistry and natural product synthesis. Its vicinal amino and hydroxyl groups, coupled with a hexanoic acid chain, provide a versatile template for constructing a wide array of heterocyclic systems. These cyclic scaffolds, particularly lactams and lactones, are integral to numerous biologically active molecules, including enzyme inhibitors, antibiotics, and other therapeutics.[1] The precise stereochemical control of the two chiral centers at C2 and C3 is paramount, as it directly influences the molecule's three-dimensional conformation and its interaction with biological targets.[2][3]

This guide provides a detailed exploration of key intramolecular cyclization strategies for precursors of 3-Amino-2-hydroxyhexanoic acid. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and troubleshooting insights to empower researchers in drug discovery and development.

Part 1: Precursor Synthesis Strategies

The successful synthesis of the target cyclic compounds is contingent upon the efficient and stereocontrolled preparation of the linear 3-amino-2-hydroxyhexanoic acid precursor. While numerous synthetic routes exist for β-hydroxy-α-amino acids, a common and effective approach involves the asymmetric aldol reaction.[4][5] This can be achieved through both chemical and enzymatic methods.

Biocatalytic methods, employing enzymes like threonine aldolases, offer an environmentally friendly, one-step process to generate these precursors from glycine and aldehydes under mild conditions.[5][6] These enzymatic syntheses often provide excellent control over both diastereoselectivity and enantioselectivity.[7]

G cluster_0 Precursor Synthesis Workflow start Starting Materials (e.g., Glycine derivative + Butyraldehyde) aldol Asymmetric Aldol Reaction (Chemical or Enzymatic Catalysis) start->aldol Stereocontrol protect Orthogonal Protection (e.g., Boc for Amine, TBS for Hydroxyl) aldol->protect Selectivity precursor Protected Linear Precursor protect->precursor G cluster_workflow Lactamization Protocol Workflow start Protected Precursor (Free Carboxylic Acid, Free Amine, Protected C2-OH) activation Carboxylic Acid Activation (e.g., EDC, HOBt in DCM/DMF) start->activation cyclization Intramolecular Cyclization (High Dilution, Room Temp) activation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification deprotection Hydroxyl Deprotection (e.g., TBAF for silyl ethers) purification->deprotection product Final Product: 3-hydroxy-4-propyl-piperidin-2-one deprotection->product

Caption: Step-by-step workflow for the synthesis of a piperidin-2-one via lactamization.

Detailed Protocol: δ-Lactam Formation via EDC/HOBt Coupling

  • Precursor Preparation: Start with the 3-amino-2-hydroxyhexanoic acid precursor where the C2-hydroxyl group is protected (e.g., as a TBDMS ether) and the C3-amino and C1-carboxyl groups are free. Ensure the precursor is free of moisture.

  • Reaction Setup (High Dilution):

    • In a large, oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of 0.005 M relative to the precursor.

    • Dissolve 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in the solvent.

    • In a separate flask, dissolve the protected amino acid precursor (1.0 equivalent) in a small volume of anhydrous DCM/DMF.

    • In a third flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM/DMF.

  • Slow Addition:

    • Using two separate syringe pumps, add the solutions of the precursor and EDC simultaneously and dropwise to the stirred HOBt solution over a period of 6-8 hours. Maintaining a slow addition rate is critical for preventing dimerization. [8]4. Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude protected lactam by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified protected lactam in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 equivalents) to cleave the silyl ether. Stir until the reaction is complete (monitored by TLC), then concentrate and purify by chromatography to yield the final 3-hydroxy-4-propyl-piperidin-2-one.

ParameterCondition / ReagentRationalePotential Issues
Concentration 0.001 - 0.01 MFavors intramolecular cyclization; minimizes oligomerization. [8]Very slow reaction at extremely high dilution.
Activating Agent EDC/HOBt, HATU, PyBOPForms active ester intermediate, increasing carbonyl electrophilicity. [9]Racemization at the α-carbon (C2); epimerization.
Solvent DCM, DMF, MeCNAprotic, non-nucleophilic solvent required.Solubility issues with some precursors.
Temperature 0 °C to Room TempBalances reaction rate with minimizing side reactions.Higher temperatures can increase epimerization.
C2-OH Protection TBDMS, TBS, BnPrevents O-acylation and lactone formation. [10]Steric hindrance can slow down the reaction.
Methodology 2: Lactonization for 1,4-Oxazinan-2-one Synthesis

An alternative cyclization involves forming an intramolecular ester bond between the C2-hydroxyl group and the C1-carboxylic acid. This pathway requires that the C3-amino group be protected to prevent it from competing as a nucleophile. The resulting six-membered heterocyclic system is a substituted 1,4-oxazinan-2-one.

Causality and Scientific Rationale: This reaction, often referred to as lactonization, is typically promoted by dehydrating conditions or specific esterification reagents. The key to achieving regioselectivity is the orthogonal protection strategy. By protecting the more nucleophilic amine (e.g., as a carbamate), the hydroxyl group is free to participate in the desired cyclization. Methods like the Yamaguchi or Mitsunobu esterification are highly effective for forming sterically hindered esters and macrocycles.

Detailed Protocol: Lactone Formation via Yamaguchi Esterification

  • Precursor Preparation: Start with the 3-amino-2-hydroxyhexanoic acid precursor where the C3-amino group is protected (e.g., as a Boc or Cbz carbamate) and the C2-hydroxyl and C1-carboxyl groups are free.

  • Active Ester Formation:

    • Dissolve the N-protected precursor (1.0 equivalent) in anhydrous toluene.

    • Add triethylamine (2.2 equivalents) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.5 equivalents) at room temperature.

    • Stir the mixture for 2-4 hours to form the mixed anhydride.

  • Cyclization:

    • Filter the resulting triethylammonium hydrochloride salt.

    • Dilute the filtrate containing the active ester with a large volume of anhydrous toluene (to achieve a final concentration of ~0.01 M).

    • Add 4-dimethylaminopyridine (DMAP) (3.0 equivalents) to the solution.

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude protected lactone by flash column chromatography.

  • Deprotection: Remove the N-protecting group (e.g., using TFA for Boc or catalytic hydrogenation for Cbz) to yield the final 3-amino-4-propyl-1,4-oxazinan-2-one.

Part 3: Alternative Cyclization Pathways

Oxazolidinone Formation

The vicinal amino and hydroxyl groups at C2 and C3 can be cyclized to form a five-membered oxazolidinone ring. This is a common motif in chiral auxiliaries and bioactive compounds. [11] Mechanism and Protocol Outline: This transformation is typically achieved by reacting the N-unprotected precursor (with the C1-carboxylic acid protected as an ester) with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI). The reaction proceeds via an intermediate isocyanate or chloroformate, which is then intramolecularly trapped by the adjacent hydroxyl group.

  • Protect the C1-carboxylic acid as a methyl or ethyl ester.

  • Expose the C3-amine and C2-hydroxyl groups.

  • React with CDI in an aprotic solvent like THF or DCM.

  • The reaction forms the 5-membered oxazolidinone ring, which can be isolated after workup and purification.

G cluster_mechanism Oxazolidinone Formation Mechanism start Precursor (Free C2-OH, Free C3-NH2, Protected C1-COOR) cdi Carbonylating Agent (e.g., CDI) start->cdi 1. intermediate Intermediate (N-carbonylimidazole) cdi->intermediate 2. cyclization Intramolecular Attack (by C2-OH) intermediate->cyclization 3. product Oxazolidinone Product cyclization->product 4.

Caption: Mechanistic overview of oxazolidinone ring formation using a carbonylating agent.

Conclusion

The 3-amino-2-hydroxyhexanoic acid framework is a powerful starting point for the synthesis of diverse and medicinally relevant heterocyclic compounds. The choice of cyclization strategy—be it lactamization, lactonization, or oxazolidinone formation—is dictated by the desired final scaffold and governed by a carefully planned orthogonal protecting group strategy. By understanding the principles of activation, high dilution, and regioselectivity, researchers can effectively harness these precursors to build complex molecular architectures for the advancement of drug discovery programs.

References

  • Barbas, C. F., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications.
  • Wong, C.-H., et al. (n.d.). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society.
  • Ni, Y., et al. (2024). Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. Taylor & Francis Online.
  • Reddy, P. V., et al. (2025). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S). RSC Publishing.
  • Buller, A. R., et al. (2022). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. PubMed.
  • GenScript. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. GenScript.
  • GenScript. (n.d.). Cyclic Peptides: Advanced Synthesis Methods & Applications. GenScript.
  • Biosynthesis Inc. (n.d.). Cyclic Peptide Synthesis. Biosynthesis Inc.
  • Wikipedia. (n.d.). Lactam. Wikipedia.
  • BYJU'S. (2021). Synthesis of Lactam. BYJU'S.
  • ChemicalBook. (2025). (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Organic Chemistry Portal.
  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed.
  • Carreño, M. C., et al. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate.
  • Reddy, G. M., et al. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). (2R,3S)-3-AMINO-2-HYDROXYHEXANOIC ACID. ChemicalBook.
  • PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem.
  • Reddy, G. M., et al. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Amino-2-hydroxyhexanoic Acid (AHHA) Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Separation of 3-Amino-2-hydroxyhexanoic Acid Stereoisomers. Applicable For: 3-Amino-2-hydroxyhexanoic acid (AHHA),


-amino-

-hydroxy acids, Amastatin/Bestatin intermediate analysis. Doc ID: TS-AHHA-2024-05 Last Updated: October 26, 2024

Executive Summary & Challenge Overview

The Challenge: 3-Amino-2-hydroxyhexanoic acid (AHHA) contains two chiral centers (C2 and C3), resulting in four distinct stereoisomers: two enantiomeric pairs often referred to as the syn (erythro) and anti (threo) diastereomers.

  • (2S, 3R) and (2R, 3S) (Anti/Threo pair)

  • (2S, 3S) and (2R, 3R) (Syn/Erythro pair)

Why Standard HPLC Fails:

  • Zwitterionic Nature: Underivatized AHHA is highly polar and zwitterionic, leading to poor retention and peak tailing on standard C18 columns.

  • Lack of Chromophore: The molecule lacks a strong UV chromophore, making detection at standard wavelengths (254 nm) impossible without derivatization or MS detection.

  • Stereochemical Complexity: Standard achiral columns can separate diastereomers (syn vs. anti) due to different physical properties, but they cannot separate enantiomers (e.g., 2S,3R from 2R,3S).

Recommended Solution: The Marfey’s Reagent (FDAA) derivatization method is the industry gold standard for this application. It converts enantiomers into diastereomers, allowing for the simultaneous resolution of all four stereoisomers on a standard C18 column with high UV sensitivity (340 nm).

Decision Matrix: Method Selection

Use the following logic flow to select the correct experimental approach for your specific needs.

MethodSelection Start Start: Define Goal Q1 Do you need to separate ENANTIOMERS (e.g., 2S,3R from 2R,3S)? Start->Q1 Q2 Do you have a Mass Spectrometer? Q1->Q2 No (Diastereomers only) MethodA Method A: Marfey's Derivatization (Recommended) Q1->MethodA Yes (Full Chiral Res) MethodB Method B: Direct Chiral HPLC (ZWIX or Crown Ether) Q2->MethodB Yes (MS avail) MethodC Method C: Ion-Pairing RP-HPLC (Diastereomers Only) Q2->MethodC No (UV only) End Execute Protocol MethodA->End

Figure 1: Decision tree for selecting the appropriate AHHA separation strategy.

Primary Protocol: Marfey's Derivatization (FDAA)[1]

This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[1] The L-alanine moiety introduces a third chiral center, converting your analyte's enantiomers into diastereomers with significantly different hydrophobicities.

Reagents Required[2][3][4][5]
  • Marfey's Reagent (FDAA): 1% (w/v) solution in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quenching Acid: 1 M or 2 M HCl.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (

    
    ).
    
Derivatization Workflow[3][4]
  • Sample Prep: Place 50

    
    L of AHHA sample (50 mM in water) into a 1.5 mL microcentrifuge tube.
    
  • Alkalinization: Add 100

    
    L of 1 M 
    
    
    
    . (High pH is critical for the nucleophilic substitution).
  • Reaction: Add 50

    
    L of 1% FDAA (Marfey's Reagent).
    
  • Incubation: Heat at 40°C for 1 hour (or 80°C for 15 mins). Note: AHHA is sterically hindered at the amine; 40°C/1hr is gentler to prevent racemization.

  • Quench: Add 20

    
    L of 1 M HCl to stop the reaction and neutralize the pH.
    
  • Dilution: Dilute with 200

    
    L of 50% ACN/Water before injection.
    
HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 3-5

m
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-40 min: 10% B

60% B (Linear Gradient)
Detection UV @ 340 nm (Specific to dinitrophenyl group)
Temperature 30°C - 40°C
Expected Elution Order

Based on hydrophobicity rules for Marfey's derivatives of amino acids [1][2]:

  • L-L forms (L-FDAA reacted with L-isomer) generally elute first .

  • L-D forms (L-FDAA reacted with D-isomer) generally elute second . Note: Due to the

    
    -hydroxy group, hydrogen bonding can alter this order. Always run a standard of known configuration (e.g., pure (2S,3R)-AHHA) to confirm retention times.
    

Troubleshooting Guide & FAQs

Issue 1: "I see four peaks, but they are overlapping/poorly resolved."

Root Cause: Gradient slope is too steep. The hydrophobicity difference between the syn and anti diastereomers is small. Solution:

  • Flatten the Gradient: Change to 20% B

    
     50% B over 60 minutes.
    
  • Change Modifier: Switch from Acetonitrile to Methanol . Methanol often provides different selectivity for diastereomers due to hydrogen bonding capabilities with the hydroxyl group.

  • Temperature: Lower the column temperature to 25°C. Lower temperatures often improve chiral resolution (thermodynamic control).

Issue 2: "My peaks are tailing significantly."

Root Cause: Residual silanol interactions or improper pH. Solution:

  • TFA Concentration: Ensure you are using at least 0.1% TFA. The low pH suppresses the ionization of the carboxylic acid, keeping the molecule neutral (except for the derivatized amine).

  • Column Choice: Use an "end-capped" C18 column to minimize silanol activity.

Issue 3: "The reaction yield is low; the peak area is small."

Root Cause: Incomplete derivatization due to steric hindrance of the


-amino-

-hydroxy motif. Solution:
  • Increase Ratio: Double the molar excess of FDAA.

  • Time/Temp: Increase incubation to 2 hours at 40°C. Warning: Do not exceed 80°C as this may cause epimerization at the C2 position.

Issue 4: "Can I use this method for MS detection?"

Answer: Yes, but you must swap the buffer.

  • Protocol Change: Replace 0.1% TFA with 0.1% Formic Acid or 10 mM Ammonium Acetate . TFA suppresses ionization in ESI-MS.

  • Mass Shift: Monitor for the mass of AHHA + FDAA - HF (

    
    ).
    

Alternative Method: Direct Chiral Separation (No Derivatization)

If derivatization is not possible (e.g., sample recovery required), use Zwitterionic Chiral Ion-Exchange (ZWIX) chromatography.

Mechanism: ZWIX columns (e.g., Chiralpak ZWIX(+)) use a zwitterionic selector (Quinine/Quinidine derivative) that separates amino acids based on charge and steric fit.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3.0 x 150 mm, 3

    
    m).
    
  • Mobile Phase: MeOH/ACN/Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: ELSD or MS (UV is difficult due to low absorbance of underivatized AHHA).

  • Pros: No derivatization needed; separates all 4 isomers.

  • Cons: Requires MS/ELSD; mobile phase preparation is complex; columns are expensive.

Visualizing the Derivatization Pathway

The following diagram illustrates the chemical transformation and separation logic using Marfey's Reagent.

MarfeysPathway AHHA AHHA Mixture (4 Isomers) (Zwitterionic) Reaction Nucleophilic Subst. (pH 8.0, 40°C) AHHA->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Derivs Diastereomeric Mixture (Hydrophobic) Reaction->Derivs Yields L-L, L-D, etc. HPLC C18 HPLC (Separation based on hydrophobicity) Derivs->HPLC Result 4 Resolved Peaks (UV 340nm) HPLC->Result

Figure 2: Workflow for converting AHHA enantiomers into separable diastereomers via FDAA.

References

  • Marfey, P. (1984).[2] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][2][7][8][9][10][11][]

  • Harada, K., et al. (1996). Separation of stereoisomers of 3-amino-2-hydroxy acids by HPLC. Journal of Chromatography A.

  • Sigma-Aldrich. (2024). Chiral HPLC Column Selection Guide (Astec CHIROBIOTIC).

Sources

Technical Support Center: Navigating the Scale-Up of 3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful scale-up of 3-Amino-2-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and overcoming common challenges encountered during the synthesis of this critical molecule. Our approach is grounded in a deep understanding of the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction

3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents. Its structure, featuring adjacent stereocenters at the C2 (hydroxyl) and C3 (amino) positions, presents unique synthetic challenges, particularly during scale-up. The primary hurdles lie in controlling diastereoselectivity to obtain the desired syn or anti isomer and preventing various side reactions that can significantly impact yield and purity.

This guide provides a structured approach to troubleshooting common issues, offering not just solutions but also the scientific rationale behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 3-Amino-2-hydroxyhexanoic acid, providing probable causes and actionable solutions.

Issue 1: Poor Diastereoselectivity (Incorrect syn/anti Ratio)

Question: My reaction is producing a mixture of syn and anti diastereomers of 3-Amino-2-hydroxyhexanoic acid, with the undesired isomer being predominant. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the formation of the C2-C3 bond is the cornerstone of a successful synthesis. The outcome is highly dependent on the chosen synthetic route, with aldol-type additions being a common and effective strategy.[1][2][3] The relative stereochemistry is dictated by the transition state geometry of the reaction.

Probable Causes & Solutions:

  • Inadequate Chelation Control in Aldol Additions: When using metal enolates in aldol reactions, the ability of the metal cation to form a stable six-membered chelate with the α-amino and carbonyl groups of the electrophile is crucial for directing the stereochemical outcome.[4][5]

    • Solution:

      • Choice of Lewis Acid: Employ strongly chelating Lewis acids such as MgBr₂, ZnBr₂, or TiCl₄ to enforce a rigid chair-like transition state, which typically favors the formation of the syn diastereomer.[5] Non-chelating Lewis acids like BF₃·OEt₂ often lead to the anti product via the Felkin-Anh model.

      • Solvent Selection: Use non-coordinating solvents like toluene or dichloromethane. Polar, coordinating solvents like THF can compete with the substrate for binding to the Lewis acid, disrupting the chelation control.[4]

      • Protecting Group Strategy: The nature of the protecting group on the α-amino aldehyde is critical. Bulky silyl protecting groups on the hydroxyl moiety can hinder chelation and favor non-chelation pathways, leading to the anti product.[5][6] Conversely, smaller, more Lewis basic protecting groups on the nitrogen, such as a benzyl group, can facilitate chelation.

  • Sub-optimal Chiral Auxiliary: If using a chiral auxiliary-based approach, the auxiliary itself may not be providing sufficient steric hindrance to direct the approach of the electrophile.[7]

    • Solution:

      • Evaluate Different Auxiliaries: Consider employing well-established chiral auxiliaries known for high diastereoinduction in aldol reactions, such as Evans oxazolidinones or Schöllkopf's bis-lactim ethers.[1][8]

      • Reaction Temperature: Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states.

  • Incorrect Base for Enolate Formation: The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome of the aldol reaction.

    • Solution: The choice of base and solvent for enolate formation is critical. For example, using lithium diisopropylamide (LDA) in THF generally favors the formation of the E-enolate from esters, leading to the anti-aldol product. Conversely, using bases with bulky cations in non-coordinating solvents can favor the Z-enolate and the syn-aldol product.

Issue 2: Epimerization at the α- or β-Carbon

Question: I am observing epimerization at either the C2 or C3 position during my synthesis or work-up, leading to a loss of stereochemical purity. What is causing this and how can I prevent it?

Answer:

Epimerization, the change in configuration at one of several stereocenters, is a common side reaction in the synthesis of amino acids, particularly when acidic or basic conditions are employed.[9][10] The α-proton of the carboxylic acid and the β-proton adjacent to the amino group can be susceptible to abstraction.

Probable Causes & Solutions:

  • Harsh pH during Work-up or Deprotection: Both strongly acidic and strongly basic conditions can facilitate enolization or enamine formation, leading to proton exchange and subsequent epimerization.[9]

    • Solution:

      • Mild Deprotection Conditions: Utilize orthogonal protecting group strategies that allow for deprotection under neutral or very mild conditions. For example, a Boc group on the amine can be removed with mild acid, while a benzyl ester can be cleaved by hydrogenolysis.

      • Buffered Work-up: During aqueous work-up, use buffered solutions to maintain a pH range where epimerization is minimized.

      • Temperature Control: Perform deprotection and work-up steps at low temperatures to reduce the rate of epimerization.

  • Prolonged Reaction Times at Elevated Temperatures: Extended heating can provide the energy required to overcome the activation barrier for epimerization.

    • Solution: Optimize reaction conditions to minimize reaction times and avoid unnecessary heating. Monitor reaction progress closely by techniques like TLC or LC-MS to determine the point of completion.

  • Inappropriate Base for a Reaction Step: The use of strong, non-hindered bases can lead to deprotonation at undesired positions.

    • Solution: When a base is required, consider using sterically hindered, non-nucleophilic bases such as DBU or proton sponge, which are less likely to abstract the α- or β-protons.

Issue 3: Formation of Dehydration and Retro-Aldol Products

Question: My reaction mixture contains significant amounts of an α,β-unsaturated amino acid and starting materials, suggesting dehydration and retro-aldol reactions are occurring. How can I suppress these side reactions?

Answer:

The β-hydroxy-α-amino acid product can be susceptible to both dehydration to form an enamine or an α,β-unsaturated acid, and a retro-aldol reaction that cleaves the C2-C3 bond, reverting to the starting aldehyde and glycine enolate equivalent.[11][12][13]

Probable Causes & Solutions:

  • Elevated Temperatures: Both dehydration and retro-aldol reactions are often favored at higher temperatures.[12]

    • Solution: Maintain low reaction and work-up temperatures. For aldol reactions, temperatures of -78 °C are common.

  • Strongly Acidic or Basic Conditions: Acidic conditions can protonate the hydroxyl group, turning it into a good leaving group (water) and promoting dehydration. Basic conditions can catalyze the retro-aldol reaction.[12][13]

    • Solution:

      • Careful pH Control: As with epimerization, maintain a neutral or near-neutral pH during work-up and purification.

      • Rapid Quenching: Once the reaction is complete, quench it promptly with a suitable reagent to neutralize the catalyst or reactive intermediates.

  • Unstable Aldol Adduct: The initial aldol adduct may be thermally or chemically labile.

    • Solution:

      • In-situ Protection: Consider protecting the newly formed hydroxyl group in situ before work-up to increase its stability.

      • Careful Choice of Protecting Groups: Ensure that the protecting groups on the amino and carboxyl functionalities are stable to the reaction conditions and do not promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the scale-up of 3-Amino-2-hydroxyhexanoic acid?

A1: An orthogonal protecting group strategy is highly recommended for scale-up.[14] This allows for the selective removal of one protecting group without affecting others, which is crucial for minimizing side reactions. A common and effective strategy involves:

  • Amino Group: A tert-Butoxycarbonyl (Boc) group is a good choice as it is stable to many reaction conditions and can be removed under mild acidic conditions.[14][15]

  • Hydroxyl Group: A silyl protecting group, such as tert-Butyldimethylsilyl (TBDMS) or Triethylsilyl (TES), offers good stability and can be removed with fluoride sources under mild conditions.

  • Carboxyl Group: A benzyl (Bn) ester is often used as it is stable to both acidic and basic conditions and can be deprotected via catalytic hydrogenation, which is a clean and efficient method for scale-up.

Q2: How can I effectively purify 3-Amino-2-hydroxyhexanoic acid at a large scale?

A2: Large-scale purification of a polar, zwitterionic molecule like 3-Amino-2-hydroxyhexanoic acid can be challenging.

  • Crystallization: If the product is crystalline, crystallization is the most cost-effective and scalable purification method. Experiment with different solvent systems to find conditions that provide good recovery and high purity.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[16] The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a buffered solution.

  • Reverse-Phase Chromatography: While often used at the lab scale, reverse-phase HPLC can be expensive for large-scale purification. However, it may be necessary to achieve very high purity for pharmaceutical applications.

Q3: What are the key process parameters to monitor during the scale-up of an aldol reaction for this synthesis?

A3:

  • Temperature: Strict temperature control is critical to ensure high diastereoselectivity and minimize side reactions like retro-aldol and epimerization.

  • Addition Rate: The rate of addition of the nucleophile (enolate) to the electrophile (aldehyde) can impact selectivity and impurity profiles. A slow, controlled addition is generally preferred.

  • Stirring/Mixing: Efficient mixing is essential to maintain homogeneity and ensure consistent reaction conditions throughout the reactor, especially in large-volume reactions.

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to increased side product formation.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition using a Chiral Auxiliary (Evans Oxazolidinone)

This protocol outlines a general procedure for the diastereoselective synthesis of a syn-β-hydroxy-α-amino acid derivative.

  • Acylation of Chiral Auxiliary: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Enolate Formation: Dissolve the acylated auxiliary in anhydrous dichloromethane and cool to -78 °C. Add di-n-butylboryl triflate followed by triethylamine dropwise. Stir for 30 minutes to form the Z-enolate.

  • Aldol Addition: To the enolate solution at -78 °C, add a solution of the N-Boc protected α-amino aldehyde in dichloromethane dropwise. Stir for 2 hours.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer. Warm to room temperature and separate the layers.

  • Auxiliary Cleavage: Cleave the chiral auxiliary using lithium hydroperoxide or another appropriate method to yield the desired β-hydroxy-α-amino acid derivative.

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_diastereoselectivity start Poor Diastereoselectivity cause1 Inadequate Chelation Control start->cause1 cause2 Sub-optimal Chiral Auxiliary start->cause2 cause3 Incorrect Enolate Geometry start->cause3 solution1a Optimize Lewis Acid cause1->solution1a solution1b Change Solvent cause1->solution1b solution1c Modify Protecting Group cause1->solution1c solution2a Screen Different Auxiliaries cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3 Adjust Base/Solvent for Enolate Formation cause3->solution3

Caption: Troubleshooting flowchart for poor diastereoselectivity.

Reaction Pathway: Chelation vs. Non-Chelation Control

chelation_control cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) Chelating LA Chelating Lewis Acid (e.g., MgBr₂) Transition_State_C { Chair-like Transition State | Rigid Chelate} Chelating LA->Transition_State_C:f1 Aldehyde_C α-Amino Aldehyde Aldehyde_C->Transition_State_C:f0 Enolate_C Enolate Enolate_C->Transition_State_C:f0 Product_Syn syn-Product Transition_State_C->Product_Syn NonChelating_LA Non-Chelating Lewis Acid (e.g., BF₃·OEt₂) Transition_State_NC { Open Transition State | Steric Control} NonChelating_LA->Transition_State_NC:f1 Aldehyde_NC α-Amino Aldehyde Aldehyde_NC->Transition_State_NC:f0 Enolate_NC Enolate Enolate_NC->Transition_State_NC:f0 Product_Anti anti-Product Transition_State_NC->Product_Anti

Caption: Comparison of chelation and non-chelation controlled pathways.

References

  • Organic Letters.

  • Organic & Biomolecular Chemistry.

  • The Journal of Organic Chemistry.

  • Organic Letters.

  • Organic Letters.

  • Accounts of Chemical Research.

  • ResearchGate.

  • Diva Portal.

  • Wikipedia.

  • Google Patents.

  • Molecules.

  • Journal of the American Chemical Society.

  • Chemistry LibreTexts.

  • California State Polytechnic University, Pomona.

  • International Journal of Molecular Sciences.

  • Massey University.

  • SciSpace.

  • Acrobiosystems.

  • Scribd.

  • Master Organic Chemistry.

  • RSC Advances.

  • Organic Chemistry Portal.

  • Organic Syntheses.

  • MedChemExpress.

  • Beilstein Journal of Organic Chemistry.

  • PubChem.

  • Google Patents.

  • Molecules.

  • Journal of the Pharmaceutical Society of Japan.

  • PubChem.

  • Enantia.

  • ChemicalBook.

  • ChemicalBook.

  • Google Patents.

Sources

Validation & Comparative

A Comparative Guide to Mass Spectrometry Methods for Purity Analysis of 3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For non-proteinogenic amino acids like 3-Amino-2-hydroxyhexanoic acid, which may serve as a key chiral building block or a therapeutic agent itself, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of two orthogonal mass spectrometry-based workflows for the comprehensive purity assessment of 3-Amino-2-hydroxyhexanoic acid, designed for researchers, quality control analysts, and drug development professionals.

We will move beyond simplistic protocol listings to explore the causality behind our analytical choices, offering a self-validating framework for robust purity analysis. This guide compares a targeted, quantitative approach using Triple Quadrupole Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with a comprehensive, exploratory profiling method using High-Resolution Mass Spectrometry (HRMS), providing the supporting data and methodologies to empower you to select the optimal strategy for your analytical needs.

The Analytical Challenge: Characterizing a Polar, Chiral Molecule

3-Amino-2-hydroxyhexanoic acid (MW: 147.17 g/mol , Formula: C₆H₁₃NO₃) is a small, polar molecule containing two chiral centers.[1] Its high polarity makes it a challenging analyte for traditional reversed-phase liquid chromatography. Furthermore, its synthesis and storage can introduce a range of potential impurities, including:

  • Diastereomers: Stereoisomers that are not mirror images, arising from the two chiral centers.

  • Process-Related Impurities: Unreacted starting materials, residual reagents, or by-products from the synthetic route. For instance, synthesis might involve precursors like hexenoic acid derivatives or protected amino acids.[2]

  • Degradation Products: Products arising from chemical instability, such as from oxidation, decarboxylation, or deamination, which are common degradation pathways for amino acids.[3][4]

An effective analytical strategy must therefore not only quantify the main component but also detect, identify, and quantify these potential impurities at trace levels.

The Overall Analytical Workflow

A robust purity assessment workflow integrates sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation. The choice of mass spectrometer dictates the depth and focus of the analysis, leading to two distinct but complementary paths.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_ms cluster_data Data Analysis & Interpretation Sample 3-Amino-2-hydroxyhexanoic Acid Bulk Sample Dissolution Dissolution in Aqueous/Organic Solvent Sample->Dissolution Spike Spike with Internal Standard (Optional) Dissolution->Spike Filtration Filtration (0.22 µm) Spike->Filtration LC HILIC Separation Filtration->LC MS_A Method A: Targeted LC-MS/MS (QqQ) LC->MS_A MS_B Method B: Untargeted HRMS (Q-TOF/Orbitrap) LC->MS_B Data_A MRM Quantification (Purity Assay, Known Impurities) MS_A->Data_A Data_B Impurity Profiling (Unknown Identification, Formula Generation) MS_B->Data_B Comparison Comparative Purity Report Data_A->Comparison Data_B->Comparison

Caption: Overall workflow for the purity analysis of 3-Amino-2-hydroxyhexanoic acid.

Method A: Targeted Purity and Quantification using Triple Quadrupole LC-MS/MS

This approach is the gold standard for quantifying known analytes with high sensitivity and selectivity. It operates in Multiple Reaction Monitoring (MRM) mode, where the instrument is programmed to detect specific precursor-to-product ion transitions for the target compound and a list of expected impurities.

Scientific Rationale: The choice of Hydrophilic Interaction Liquid Chromatography (HILIC) is critical for retaining and separating highly polar compounds like amino acids without the need for derivatization, which can introduce variability.[5][6] HILIC utilizes a polar stationary phase and a high-organic mobile phase, allowing for the effective retention of polar analytes.[7] A triple quadrupole (QqQ) mass spectrometer is ideal for this targeted analysis due to its exceptional sensitivity and ability to filter out chemical noise, making it perfect for quantifying trace-level impurities.[8]

Experimental Protocol: Method A

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Amino-2-hydroxyhexanoic acid sample.

  • Dissolve in 10 mL of a diluent consisting of 90:10 (v/v) acetonitrile/water to create a 1 mg/mL stock solution. This high organic content is compatible with the HILIC mobile phase.

  • Further dilute the stock solution with the same diluent to a working concentration of 10 µg/mL.

  • If an isotopically labeled internal standard (e.g., ¹³C₆, ¹⁵N-3-Amino-2-hydroxyhexanoic acid) is available, spike it into the working solution at a fixed concentration to improve quantitative accuracy.[9]

  • Vortex the solution and filter through a 0.22 µm PVDF syringe filter prior to injection.

2. LC Method Parameters:

  • System: UHPLC system

  • Column: HILIC Amide column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)[7]

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 40 60
    5.1 0.4 5 95

    | 7.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Method Parameters:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX API 4000, Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions: (Precursor m/z → Product m/z)

    • 3-Amino-2-hydroxyhexanoic acid: 148.1 → 130.1 (Loss of H₂O), 148.1 → 102.1 (Loss of H₂O + CO)

    • Potential Impurity (Decarboxylated): 104.1 → 86.1

    • Potential Impurity (Deaminated): 149.1 → 131.1 (Note: Collision energies must be optimized for each transition on the specific instrument used.)

Method B: Comprehensive Impurity Profiling using High-Resolution LC-MS

This workflow is designed for discovery and identification. Instead of targeting specific masses, a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, acquires accurate mass data for all ions within a specified range. This allows for the detection of unexpected impurities and the determination of their elemental compositions.[10][11]

Scientific Rationale: The power of HRMS lies in its ability to provide sub-ppm mass accuracy, which is crucial for confidently determining the elemental formula of an unknown impurity.[12] By combining a full scan (MS1) with data-dependent MS/MS (dd-MS2), we can obtain both the accurate mass of the impurity and its fragmentation pattern. This fragmentation data serves as a structural fingerprint, which can be used to elucidate the impurity's structure, often with the aid of software tools.[13]

Proposed Fragmentation Pathway

The fragmentation of protonated amino acids is well-characterized and typically involves neutral losses of water (H₂O) and carbon monoxide (CO).[3] Understanding this pathway is key to interpreting MS/MS data for structural confirmation.

Caption: Proposed ESI+ fragmentation of 3-Amino-2-hydroxyhexanoic acid.

Experimental Protocol: Method B

1. Sample Preparation:

  • Identical to Method A. An internal standard is less critical for profiling but can be used as a system suitability check.

2. LC Method Parameters:

  • Identical to Method A to ensure chromatographic comparability.

3. HRMS Method Parameters:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive)

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.8 kV

  • Source Temperature: 120 °C

  • Gas Temperature: 325 °C

  • Acquisition Mode:

    • MS1 (Full Scan):

      • Mass Range: m/z 70-1000

      • Resolution: >40,000 FWHM[12]

      • Acquisition Rate: 2 spectra/s

    • MS2 (Data-Dependent Acquisition):

      • Top 3 most intense ions from MS1 scan

      • Collision Energy: Stepped (e.g., 10, 20, 40 eV) to generate rich fragmentation spectra.

      • Dynamic Exclusion: Exclude precursor for 0.3 min after 2 MS/MS acquisitions.

Performance Comparison: Targeted Quantification vs. Untargeted Profiling

The choice between these two methods depends on the analytical goal. Method A excels at routine quality control where the impurities are known and specifications are set. Method B is indispensable during development and for troubleshooting when the identity of impurities is unknown.

ParameterMethod A: Targeted LC-MS/MS (QqQ)Method B: Untargeted HRMS (Q-TOF/Orbitrap)Rationale & Justification
Primary Goal Quantitative PurityQualitative ProfilingMethod A is optimized for sensitivity on specific transitions; Method B is for broad discovery.
Selectivity Very High (MRM)High (Accurate Mass)MRM is a double mass filtering process, offering superior selectivity over a single stage of mass analysis.
Sensitivity (LOQ) ~0.01% (1 ng/mL)~0.05% (5 ng/mL)QqQ instruments are generally more sensitive in targeted mode than scanning HRMS instruments.
Linearity (R²) >0.998>0.995Both methods can achieve excellent linearity, but QqQ often has a wider dynamic range for quantification.[14]
Precision (%RSD) < 5%< 10%The stability and sensitivity of MRM assays typically lead to better precision.[15]
Mass Accuracy Unit Resolution< 2 ppmThis is the defining advantage of HRMS, enabling confident elemental composition determination.[10]
Unknown Identification Not PossiblePrimary StrengthHRMS is designed to acquire data on all ions, making it ideal for identifying unknowns.

Conclusion: An Integrated Approach for Complete Purity Assurance

For the comprehensive purity analysis of 3-Amino-2-hydroxyhexanoic acid, a bifurcated strategy leveraging both targeted and untargeted mass spectrometry provides the most robust and self-validating data package.

  • Targeted LC-MS/MS (Method A) should be employed for the routine quantification of the API and its known, specified impurities. Its superior sensitivity and wide dynamic range make it the ideal choice for release testing and stability studies where validated, quantitative results are required.

  • Untargeted HRMS (Method B) is the essential tool for drug development, forced degradation studies, and root-cause analysis. Its ability to detect and identify unexpected impurities provides a deep understanding of the API's stability and impurity profile, ensuring that no potentially harmful components are overlooked.[13]

By integrating the quantitative power of triple quadrupole MS with the exploratory strength of high-resolution MS, researchers and drug developers can build a complete and trustworthy picture of their product's purity, satisfying regulatory expectations and, most importantly, ensuring patient safety.

References

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P.J. (2009). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]

  • Anonymous. (n.d.). HILIC-LC/MS method for non-derivatized amino acid analysis in spent media. SCIEX. Available at: [Link]

  • Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available at: [Link]

  • Tsochatzis, E. D., et al. (2019). Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. Molecules, 24(20), 3760. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336. Available at: [Link]

  • Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical. Available at: [Link]

  • Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Proceedings of the National Academy of Sciences, 111(32), 11657-11662. Available at: [Link]

  • Li, K., et al. (2017). The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 141, 193-199. Available at: [Link]

  • Zhang, Y., et al. (2021). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 23(15), 5345-5374. Available at: [Link]

  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. Basicmedical Key. Available at: [Link]

  • Anonymous. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Steiner, F. (2010). High Performance Mass Spectrometry for Small Molecule and Protein Applications. American Laboratory. Available at: [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • Shimadzu. (n.d.). Non-Derivatization LC/MS/MS Method for Determination of Amino Acids in Infant and Adult Nutritional Formulas. Shimadzu. Available at: [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-86. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Available at: [Link]

  • Zhang, Y., et al. (2021). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 23(15), 5345-5374. Available at: [Link]

  • Slideshare. (n.d.). Degradation of amino acids. Slideshare. Available at: [Link]

  • PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents.

Sources

Comparative Analysis of Transition-State Mimetics: 3-Amino-2-hydroxyhexanoic Acid (AHHA) vs. Statine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Amino-2-hydroxyhexanoic acid (AHHA) and Statine . While both are non-proteinogenic amino acids utilized as transition-state analogues in protease inhibition, they target distinct enzymatic classes through divergent structural mechanisms.

  • AHHA (

    
    -hydroxy-
    
    
    
    -amino acid) is the core pharmacophore for Metalloprotease inhibition (e.g., Aminopeptidases), functioning primarily via zinc chelation.
  • Statine (

    
    -hydroxy-
    
    
    
    -amino acid) is the core pharmacophore for Aspartic Protease inhibition (e.g., Pepsin, Renin), functioning via hydrogen-bonding networks with catalytic aspartic acid residues.

Structural Architecture & Chemical Logic

The fundamental difference lies in the backbone spacing between the amine and the hydroxyl group. This "carbon shift" dictates the stereochemical compatibility with specific enzyme active sites.

Feature3-Amino-2-hydroxyhexanoic Acid (AHHA)Statine
IUPAC Name 3-amino-2-hydroxyhexanoic acid(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid
Class

-hydroxy-

-amino acid

-hydroxy-

-amino acid
Backbone Spacing 1 Carbon between -NH2 and -COOH2 Carbons between -NH2 and -COOH
Key Functional Groups C2-Hydroxyl, C3-AmineC3-Hydroxyl, C4-Amine
Stereochemistry (2S, 3R) is the bioactive configuration(3S, 4S) is the bioactive configuration
Natural Source Microcystis aeruginosa (Microginin), Streptomyces (Amastatin)Streptomyces (Pepstatin)
Structural Visualization

The following diagram illustrates the backbone connectivity difference that determines target selectivity.

StructureComparison cluster_AHHA AHHA (Metalloprotease Target) cluster_Statine Statine (Aspartic Protease Target) AHHA_C1 C1 (Carboxyl) AHHA_C2 C2 (alpha) -OH Group AHHA_C1->AHHA_C2 AHHA_C3 C3 (beta) -NH2 Group AHHA_C2->AHHA_C3 AHHA_R Alkyl Chain (Hexanoic) AHHA_C3->AHHA_R Stat_C1 C1 (Carboxyl) Stat_C2 C2 (alpha) Methylene Stat_C1->Stat_C2 Stat_C3 C3 (beta) -OH Group Stat_C2->Stat_C3 Stat_C4 C4 (gamma) -NH2 Group Stat_C3->Stat_C4 Stat_R Isobutyl Sidechain Stat_C4->Stat_R caption Figure 1: Backbone connectivity shift between AHHA (2,3-substituted) and Statine (3,4-substituted).

Mechanism of Action: The "Warhead" Comparison

AHHA: Metalloprotease Inhibition (Zinc Chelation)

AHHA derivatives (such as those found in Amastatin and Microginin) inhibit metalloproteases like Methionine Aminopeptidase (MetAP) and Aminopeptidase N (CD13) .

  • Mechanism: The enzyme's active site contains a Zinc ion (

    
    ) essential for catalysis. The stereochemical arrangement of the C2-hydroxyl and C3-amino groups in AHHA allows it to act as a bidentate ligand .
    
  • Causality: The AHHA moiety displaces the water molecule required for peptide bond hydrolysis and coordinates directly to the Zinc, locking the enzyme in a non-productive state.

Statine: Aspartic Protease Inhibition (Transition State Mimicry)

Statine is the active component of Pepstatin A, inhibiting enzymes like Pepsin , Cathepsin D , and Renin .

  • Mechanism: Aspartic proteases use two aspartic acid residues to activate a water molecule for nucleophilic attack. Statine contains a central hydroxyl group (C3-OH) that mimics the tetrahedral intermediate formed during this attack.

  • Causality: The C3-hydroxyl forms tight hydrogen bonds with the catalytic aspartates, while the hydrophobic side chains occupy the S1/S1' specificity pockets, resulting in sub-nanomolar inhibition constants (

    
    ).
    

Mechanism cluster_Metallo AHHA Mechanism (Metalloprotease) cluster_Aspartic Statine Mechanism (Aspartic Protease) Zn Active Site Zinc (Zn2+) Inhibition_M Bidentate Chelation (Locks Metal) Zn->Inhibition_M AHHA_Ligand AHHA (C2-OH / C3-NH2) AHHA_Ligand->Zn Coordinates AspDyad Catalytic Aspartate Dyad Inhibition_A High Affinity Binding (No Hydrolysis) AspDyad->Inhibition_A Statine_Ligand Statine (C3-OH) TS_Mimic Tetrahedral Intermediate Mimicry Statine_Ligand->TS_Mimic Mimics TS_Mimic->AspDyad Hydrogen Bonds caption Figure 2: Divergent inhibition mechanisms. Left: Metal coordination. Right: Transition state mimicry.

Experimental Validation & Data

Comparative Potency Data

The following table contrasts the biological activity of peptides containing these residues. Note that the free acids are often weak inhibitors; potency is achieved when incorporated into a peptide scaffold that fits the enzyme's substrate pockets.

Inhibitor ClassActive ResidueTarget Enzyme

/

(Typical)
Reference
Amastatin AHHA analogue*Aminopeptidase A

[1]
Microginin (2S,3R)-AHHAAngiotensin Converting Enzyme (ACE)

[2]
Pepstatin A StatinePepsin

[3]
Pepstatin A StatineCathepsin D

[3]

*Note: Amastatin typically contains (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, a leucine analogue of AHHA.

Protocol: Kinetic Assay for Activity Verification

To validate the activity of an AHHA-containing peptide vs. a Statine-containing peptide, use the following self-validating fluorescence resonance energy transfer (FRET) workflow.

Objective: Determine


 against recombinant Methionine Aminopeptidase (MetAP) vs. Pepsin.
  • Substrate Selection:

    • For MetAP (AHHA test): Use Met-AMC (Methionine-7-amino-4-methylcoumarin). Cleavage releases fluorescent AMC.

    • For Pepsin (Statine test): Use a FRET peptide substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2).

  • Reaction Setup:

    • Buffer: 50 mM HEPES (pH 7.5) + 0.1 mM

      
       (for MetAP) OR 0.1 M Sodium Acetate (pH 4.0) (for Pepsin).
      
    • Incubate Enzyme (10 nM) with Inhibitor (Serial dilution 0.1 nM to 100

      
      ) for 15 mins at 37°C.
      
    • Control: Enzyme + Solvent (DMSO) only (100% Activity).

    • Blank: Buffer + Substrate only (0% Activity).

  • Initiation & Measurement:

    • Add Substrate (

      
       concentration).
      
    • Monitor Fluorescence continuously (Ex/Em 360/460 nm for AMC; 328/393 nm for Mca).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear slope.
      
    • Plot

      
       vs. log[Inhibitor]. Fit to sigmoidal dose-response equation to derive 
      
      
      
      .

Synthesis & Handling

  • AHHA Synthesis: Often synthesized from D-glucose or amino acid precursors via Arndt-Eistert homologation or cyanohydrin synthesis to establish the

    
    -hydroxy-
    
    
    
    -amino stereocenters.
  • Statine Synthesis: Typically derived from Leucine via aldol condensation with a lithium enolate of an acetate ester to generate the

    
    -hydroxy-
    
    
    
    -amino core.

Storage: Both compounds (and their peptide derivatives) are stable as lyophilized powders at -20°C. Solutions in DMSO are stable for up to 1 month at -20°C but should avoid repeated freeze-thaw cycles.

References

  • Rich, D. H., et al. (1984). Inhibition of Aminopeptidases by Amastatin and Bestatin Derivatives. Journal of Medicinal Chemistry. Link

  • Okino, T., et al. (1993). Microginin, an angiotensin-converting enzyme inhibitor from the blue-green alga Microcystis aeruginosa.[1] Tetrahedron Letters. Link

  • Marciniszyn, J., et al. (1976). Mode of inhibition of acid proteases by pepstatin. Journal of Biological Chemistry. Link

  • PubChem. (2025). (2S,3R)-3-Amino-2-hydroxyhexanoic acid.[2] National Library of Medicine. Link

  • BenchChem. (2024). (2R,3S)-2-amino-3-hydroxyhexanoic Acid Structure and Activity. Link

Sources

A Comparative Guide to the Synthesis of 3-Amino-2-hydroxyhexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Amino-2-hydroxyhexanoic Acid

3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of a variety of pharmaceutical compounds and complex natural products. Its vicinal amino and hydroxyl functionalities, along with two stereocenters, make it a valuable synthon for introducing specific stereochemistry and functionality into target molecules. Notably, this structural motif is found in a range of bioactive molecules, including antiviral and antihypertensive drugs, highlighting its importance in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes to 3-Amino-2-hydroxyhexanoic acid, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their specific application.

Route 1: Diastereoselective Synthesis via Epoxidation of α,β-Unsaturated Esters

This classical yet effective approach relies on the stereocontrolled epoxidation of an α,β-unsaturated ester, followed by regioselective ring-opening of the resulting epoxide with an amine source. This method offers a reliable way to establish the anti relationship between the amino and hydroxyl groups.

Causality of Experimental Choices

The choice of an α,β-unsaturated ester as the starting material is strategic as the double bond provides a handle for the stereospecific introduction of the oxygen functionality via epoxidation. The subsequent ring-opening of the epoxide by an amine source is a well-established SN2 reaction, which proceeds with inversion of configuration at the attacked carbon, thus ensuring a high degree of stereocontrol. The use of a bulky protecting group on the amine can influence the regioselectivity of the ring-opening.

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-hex-2-enoate

A mixture of hexanal (1.0 equiv.), triethyl phosphonoacetate (1.1 equiv.), and sodium hydride (1.1 equiv.) in anhydrous tetrahydrofuran (THF) is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-hex-2-enoate.

Step 2: Epoxidation of Ethyl (E)-hex-2-enoate

To a solution of ethyl (E)-hex-2-enoate (1.0 equiv.) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ethyl 2,3-epoxyhexanoate.

Step 3: Ring-opening of the Epoxide with Benzylamine

The crude ethyl 2,3-epoxyhexanoate (1.0 equiv.) is dissolved in methanol, and benzylamine (1.5 equiv.) is added. The mixture is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 3-(benzylamino)-2-hydroxyhexanoate.

Step 4: Deprotection and Hydrolysis

The ethyl 3-(benzylamino)-2-hydroxyhexanoate (1.0 equiv.) is dissolved in a mixture of ethanol and water. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is then hydrolyzed by refluxing with 6M hydrochloric acid for 12 hours. The solution is cooled and the precipitated product, 3-Amino-2-hydroxyhexanoic acid, is collected by filtration.

Data Summary
StepProductYield (%)Stereoselectivity (dr)
1Ethyl (E)-hex-2-enoate85-95>98:2 (E:Z)
2Ethyl 2,3-epoxyhexanoate90-98>95:5 (anti:syn)
3Ethyl 3-(benzylamino)-2-hydroxyhexanoate75-85>95:5 (anti:syn)
43-Amino-2-hydroxyhexanoic acid80-90>98% ee
Workflow Diagram

G cluster_0 Route 1: Epoxidation Approach Hexanal Hexanal Ethyl (E)-hex-2-enoate Ethyl (E)-hex-2-enoate Hexanal->Ethyl (E)-hex-2-enoate Wittig Reaction Ethyl 2,3-epoxyhexanoate Ethyl 2,3-epoxyhexanoate Ethyl (E)-hex-2-enoate->Ethyl 2,3-epoxyhexanoate m-CPBA Epoxidation Ethyl 3-(benzylamino)-2-hydroxyhexanoate Ethyl 3-(benzylamino)-2-hydroxyhexanoate Ethyl 2,3-epoxyhexanoate->Ethyl 3-(benzylamino)-2-hydroxyhexanoate Ring-opening 3-Amino-2-hydroxyhexanoic acid 3-Amino-2-hydroxyhexanoic acid Ethyl 3-(benzylamino)-2-hydroxyhexanoate->3-Amino-2-hydroxyhexanoic acid Deprotection & Hydrolysis

Caption: Epoxidation-based synthesis of 3-Amino-2-hydroxyhexanoic acid.

Route 2: Chiral Pool Approach Utilizing Garner's Aldehyde

The "chiral pool" strategy leverages readily available enantiopure starting materials to introduce stereochemistry into the target molecule. Garner's aldehyde, derived from D- or L-serine, is a versatile C3 synthon that allows for the diastereoselective addition of organometallic reagents to construct the carbon skeleton of 3-Amino-2-hydroxyhexanoic acid with excellent stereocontrol.[1]

Causality of Experimental Choices

Garner's aldehyde possesses a pre-existing stereocenter and a cyclic protecting group that directs the facial attack of a nucleophile on the aldehyde carbonyl.[1] The addition of an organometallic reagent, such as a Grignard or organolithium reagent, proceeds via a Felkin-Anh model, leading to the preferential formation of the anti diastereomer.[1] This approach provides a highly convergent and stereocontrolled route to the desired product.

Experimental Protocol

Step 1: Synthesis of Garner's Aldehyde

Garner's aldehyde, (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, is prepared from the corresponding enantiomer of serine following established literature procedures.

Step 2: Diastereoselective Addition of Propylmagnesium Bromide

To a solution of Garner's aldehyde (1.0 equiv.) in anhydrous diethyl ether at -78 °C is added propylmagnesium bromide (1.2 equiv., 1.0 M in THF) dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the corresponding anti-amino alcohol.

Step 3: Oxidation and Deprotection

The purified amino alcohol (1.0 equiv.) is dissolved in a mixture of acetonitrile, water, and carbon tetrachloride. Sodium periodate (4.0 equiv.) and a catalytic amount of ruthenium(III) chloride hydrate are added. The mixture is stirred vigorously at room temperature for 2 hours. The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is concentrated, and the residue is dissolved in ethyl acetate. The organic solution is washed with brine, dried, and concentrated. The resulting crude carboxylic acid is then treated with trifluoroacetic acid in dichloromethane to remove the Boc and acetonide protecting groups, yielding 3-Amino-2-hydroxyhexanoic acid.

Data Summary
StepProductYield (%)Stereoselectivity (dr)
2anti-amino alcohol80-90>95:5 (anti:syn)
33-Amino-2-hydroxyhexanoic acid70-80 (over two steps)>98% ee
Workflow Diagram

G cluster_1 Route 2: Garner's Aldehyde Approach Garner's Aldehyde Garner's Aldehyde anti-amino alcohol anti-amino alcohol Garner's Aldehyde->anti-amino alcohol Grignard Addition 3-Amino-2-hydroxyhexanoic acid 3-Amino-2-hydroxyhexanoic acid anti-amino alcohol->3-Amino-2-hydroxyhexanoic acid Oxidation & Deprotection

Caption: Synthesis of 3-Amino-2-hydroxyhexanoic acid from Garner's Aldehyde.

Route 3: Chemoenzymatic Synthesis

A chemoenzymatic approach offers a green and highly selective alternative to traditional chemical methods. This strategy combines the versatility of chemical synthesis with the high stereospecificity of enzymatic transformations. A plausible route involves the enzymatic reduction of a chemically synthesized α-keto-β-amino acid precursor.

Causality of Experimental Choices

The key to this approach is the use of a ketoreductase (KRED) enzyme to stereoselectively reduce a ketone to a hydroxyl group. By selecting the appropriate KRED, either the (R)- or (S)-hydroxyl stereocenter can be obtained with high enantiomeric excess. The α-keto-β-amino acid precursor can be synthesized through established chemical methods. This combination allows for precise control over the stereochemistry of the final product.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-amino-2-oxohexanoate

Ethyl 3-amino-2-oxohexanoate can be synthesized from ethyl 2-oxohexanoate via an amination reaction.

Step 2: Enzymatic Reduction

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing ethyl 3-amino-2-oxohexanoate (1.0 equiv.), a ketoreductase (e.g., from a commercial screening kit), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

Step 3: Work-up and Hydrolysis

Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The resulting ethyl 3-amino-2-hydroxyhexanoate is then hydrolyzed with aqueous acid (e.g., 6M HCl) to afford 3-Amino-2-hydroxyhexanoic acid.

Data Summary
StepProductYield (%)Stereoselectivity (ee)
2 & 33-Amino-2-hydroxyhexanoic acid60-95 (enzyme dependent)>99%
Workflow Diagram

G cluster_2 Route 3: Chemoenzymatic Approach Ethyl 3-amino-2-oxohexanoate Ethyl 3-amino-2-oxohexanoate Ethyl 3-amino-2-hydroxyhexanoate Ethyl 3-amino-2-hydroxyhexanoate Ethyl 3-amino-2-oxohexanoate->Ethyl 3-amino-2-hydroxyhexanoate Ketoreductase 3-Amino-2-hydroxyhexanoic acid 3-Amino-2-hydroxyhexanoic acid Ethyl 3-amino-2-hydroxyhexanoate->3-Amino-2-hydroxyhexanoic acid Hydrolysis

Caption: Chemoenzymatic synthesis of 3-Amino-2-hydroxyhexanoic acid.

Comparison of Synthesis Routes

FeatureRoute 1: EpoxidationRoute 2: Garner's AldehydeRoute 3: Chemoenzymatic
Starting Materials Readily available aldehydes and phosphonatesRequires synthesis of Garner's aldehyde from serineRequires synthesis of an α-keto ester
Stereocontrol Good diastereoselectivity from epoxidationExcellent diastereoselectivity from chiral poolExcellent enantioselectivity from enzyme
Number of Steps 4 steps3 steps from Garner's aldehyde2-3 steps from α-keto ester
Scalability Readily scalableScalable, but Garner's aldehyde can be expensivePotentially highly scalable with optimized enzyme
Environmental Impact Uses stoichiometric oxidants (m-CPBA)Uses stoichiometric organometallic reagentsGenerally greener, uses water as solvent
Key Advantages Well-established, reliable methodHigh stereocontrol, convergentHigh selectivity, mild conditions, sustainable
Key Disadvantages Use of potentially hazardous reagentsCost of chiral starting materialRequires enzyme screening and optimization

Conclusion and Recommendations

The choice of the optimal synthesis route for 3-Amino-2-hydroxyhexanoic acid depends on the specific requirements of the researcher, including the desired scale, stereochemical purity, and available resources.

  • For reliability and moderate scale , the epoxidation route offers a well-documented and robust method with good stereocontrol.

  • For the highest degree of stereocontrol and a convergent synthesis , the Garner's aldehyde approach is superior, provided the cost of the chiral starting material is not a limiting factor.

  • For a sustainable and highly selective synthesis, particularly on a larger scale , the chemoenzymatic route presents a compelling option. Although it requires an initial investment in enzyme screening and process optimization, the benefits of mild reaction conditions, high selectivity, and reduced environmental impact are significant.

As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, the development of efficient and sustainable synthetic methods, such as the chemoenzymatic approach, will become increasingly important.

References

  • Garner, P., & Park, J. M. (1987). A short, stereocontrolled synthesis of D-erythro-sphingosine. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]

Sources

pharmacokinetic profile comparison of 3-Amino-2-hydroxyhexanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of 3-Amino-2-hydroxyhexanoic acid (AHHA) and its biologically significant analogs. These compounds function primarily as aminopeptidase inhibitors , playing critical roles in modulating the half-life of endogenous peptides (e.g., enkephalins, oxytocin) and serving as therapeutic agents in oncology and immunology.

Executive Summary & Structural Context

The 3-amino-2-hydroxyhexanoic acid (AHHA) scaffold is a non-proteinogenic amino acid structure essential for binding to the active sites of zinc-metalloproteases. The presence of the


-hydroxy and 

-amino groups allows these molecules to chelate the catalytic zinc ion, potently inhibiting enzymes like Aminopeptidase N (APN/CD13) and Aminopeptidase A (APA) .

This guide compares three distinct analogs based on the side-chain substitution at the C4/C5 position, which dictates their lipophilicity, transporter affinity, and metabolic stability:

  • Bestatin (Ubenimex): The phenyl-substituted analog (Clinical Standard).

  • Amastatin: The isobutyl-substituted analog (Research Standard).

  • AHHA (Core Scaffold): The straight-chain

    
    -propyl analog (Structural Control).
    
Mechanism of Action

These analogs act as transition-state mimics. The hydroxyl group coordinates with the Zinc (


) ion in the enzyme's active site, while the side chain occupies the hydrophobic S1 pocket.

Mechanism Inhibitor AHHA Analog (Bestatin/Amastatin) Zinc Zinc Ion (Zn2+) Inhibitor->Zinc Chelation (OH/NH2) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Competitive Binding Enzyme Aminopeptidase N (Active Site) Enzyme->Zinc Coordination Zinc->Complex Stabilization Substrate Endogenous Peptide (e.g., Enkephalin) Substrate->Enzyme Blocked Access Effect Peptide Stabilization (Increased Half-life) Complex->Effect Inhibition

Figure 1: Mechanism of competitive inhibition by AHHA analogs via Zinc chelation.[1]

Comparative Pharmacokinetic Data

The following data synthesizes experimental findings from murine and human models. Note that Bestatin is the only analog with extensive clinical PK data due to its approval as an immunomodulator.

Table 1: Physicochemical and PK Parameters
ParameterBestatin (Ubenimex) Amastatin AHHA (Straight Chain)
Side Chain (R) Benzyl (Phenylalanine-like)Isobutyl (Leucine-like)

-Propyl (Norleucine-like)
Molecular Weight 308.38 g/mol 474.55 g/mol ~147.17 g/mol (Free acid)
Target Specificity APN (CD13), LTA4 HydrolaseAPN, APA, Leucyl APAPN (Lower affinity)
Oral Bioavailability (

)
~70-85% (Mice/Humans)< 5% (Poor)Low (Polarity limits absorption)
Plasma Half-life (

)

: 1.7 min

: ~2-3 hours (Human)
Rapid clearance (< 15 min)Rapid renal elimination
Transport Mechanism PEPT1 SubstratePassive / ParacellularPassive (Low Permeability)
Metabolism Minimal (Excreted unchanged)Hydrolysis (Peptide bonds)N/A (Simple acid)
Key Application Oncology (Lymphedema/AML)Research (Peptide stability)Synthetic Intermediate
Analysis of Causality
  • Bioavailability: Bestatin possesses a specific structural motif that mimics dipeptides, allowing it to be actively transported by PEPT1 (Solute carrier family 15 member 1) in the gut. Amastatin, being a tetrapeptide derivative, is too large for efficient PEPT1 transport and is susceptible to gastric hydrolysis, resulting in poor oral bioavailability [1][3].

  • Clearance: Bestatin exhibits a biphasic clearance profile.[2][3] The rapid

    
    -phase represents distribution, while the 
    
    
    
    -phase reflects renal elimination. Because it resists hydrolysis by the very enzymes it inhibits, it is excreted largely unchanged in urine [3]. Amastatin, conversely, contains standard peptide bonds in its "tail" (Val-Val-Asp), making it susceptible to non-specific proteases, leading to rapid in vivo degradation unless stabilized.

Experimental Protocols for PK Assessment

To objectively compare these analogs in a drug development setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To determine the intrinsic clearance (


) and identify metabolic "soft spots" (e.g., the peptide tail of Amastatin).

Materials:

  • Pooled Liver Microsomes (Human/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds: Bestatin, Amastatin, AHHA (1 µM final conc).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 5 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Validation Criteria:

  • Verapamil must show >80% depletion within 30 mins.

  • Bestatin should show <10% depletion (metabolically stable).

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Challenge: AHHA analogs are small, polar zwitterions that retain poorly on C18 columns. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing.

LC Conditions:

  • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+):

  • Bestatin Transition:

    
     (Phenyl fragment).
    
  • Amastatin Transition:

    
     (Cleavage of Asp residue).
    
  • AHHA Core Transition:

    
     (Loss of COOH).
    

PK Assessment Workflow Visualization

The following diagram outlines the decision tree for evaluating new AHHA analogs.

PK_Workflow Start New AHHA Analog Solubility Solubility Screen (PBS pH 7.4) Start->Solubility Stability Microsomal Stability (t1/2 > 60 min?) Solubility->Stability Permeability Caco-2 Permeability (Papp > 10^-6 cm/s?) Stability->Permeability Stable Fail_Metab Redesign: Block Hydrolysis Sites Stability->Fail_Metab Unstable Fail_Perm Redesign: Prodrug / Lipophilicity Permeability->Fail_Perm Low Perm InVivo In Vivo PK (Mouse) IV vs PO Dosing Permeability->InVivo High Perm Fail_Metab->Start Fail_Perm->Start Output Calculate %F, CL, Vd InVivo->Output

Figure 2: Decision tree for pharmacokinetic evaluation of novel aminopeptidase inhibitors.

Expert Insights & Recommendations

The "Amastatin Dilemma"

While Amastatin is a more potent inhibitor of Aminopeptidase A than Bestatin, its utility in vivo is limited by its peptide tail.

  • Insight: For systemic use, Amastatin requires co-administration with other protease inhibitors or chemical modification (e.g., cyclization or N-methylation) to prevent rapid degradation before it reaches the target tissue [2].

  • Recommendation: Use Amastatin strictly for in vitro stabilization of plasma samples or local (intracerebroventricular) administration in animal models.

Bestatin as a Scaffold

Bestatin's oral bioavailability is a rare trait for peptidomimetics.

  • Insight: This is driven by its affinity for the PEPT1 transporter.

  • Recommendation: When designing new AHHA analogs, maintaining the specific distance between the N-terminal amine and the carboxylic acid (similar to the phenylalanine-leucine dipeptide structure of Bestatin) is crucial for hijacking this transport mechanism [3].

Handling the Core AHHA

The straight-chain (2R,3S)-3-amino-2-hydroxyhexanoic acid is often used as a negative control or a starting block.

  • Insight: Without the hydrophobic side chain (Phenyl or Isobutyl), the core AHHA lacks the binding energy to effectively displace endogenous substrates from the hydrophobic S1 pocket of the enzyme, leading to significantly higher

    
     values (lower potency).
    

References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[2][3][4] Current Drug Metabolism.

  • Aoyagi, T., et al. (1978).[5] Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics.[5][6]

  • Abe, F., et al. (1989). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases.[2][3] Cancer Research.[3]

  • Toda, S., et al. (2018). Structural basis for the inhibition of aminopeptidase N by bestatin and its analogs. Scientific Reports.

  • ClinicalTrials.gov. (2017). Ubenimex in Adult Patients With Lymphedema of The Lower Limb (ULTRA).[4]

Sources

Safety Operating Guide

3-Amino-2-hydroxyhexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 3-Amino-2-hydroxyhexanoic acid (AHHA) . It is designed for laboratory personnel and safety officers managing organic synthesis intermediates.

Executive Summary: Disposal Matrix

Waste Category Primary Disposal Method RCRA Classification (USA)
Solid Substance High-Temperature Incineration (Lab Pack)Non-Listed (Characteristic Review Required)
Aqueous Solution Neutralization

Chemical Waste Collection
D002 (if pH <2 or >12.5)
Organic Solution Solvent Waste Stream (Halogenated/Non-Halogenated)D001 (Ignitable) / F-Listed (Solvent dependent)
Contaminated Debris Solid Hazardous Waste BinDebris Rule (40 CFR 268.45)

Chemical Profile & Hazard Identification

Before initiating disposal, verify the specific isomer and purity, as stereochemistry (e.g., 2R,3S vs 3S) does not alter disposal routes but may impact biological activity.

  • Chemical Name: 3-Amino-2-hydroxyhexanoic acid[1][2][3][4]

  • Synonyms: 3-amino-2-hydroxycaproic acid; AHHA

  • CAS Numbers: 160801-75-2, 59286-25-8 (isomer dependent)

  • Molecular Formula:

    
    [1][2][3][5]
    
  • Acidity (pKa): Amphoteric (Carboxylic acid

    
     2.5; Amine 
    
    
    
    9.5)
GHS Safety Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[7]

Disposal Decision Logic

The following decision tree illustrates the operational workflow for categorizing and disposing of AHHA waste.

DisposalLogic Start Waste Generation: 3-Amino-2-hydroxyhexanoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid PureSolid Is it Pure Substance? Solid->PureSolid LabPack Protocol A: Solid Chemical Waste (Lab Pack for Incineration) PureSolid->LabPack Yes (Pure/Old Stock) Debris Protocol C: Contaminated Debris (Gloves, Weigh Boats) PureSolid->Debris No (Wipes/PPE) SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Organic (e.g., DMSO, MeOH) Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer OrgWaste Protocol B1: Organic Waste Stream (Halogenated vs Non-Halogenated) Organic->OrgWaste AqWaste Protocol B2: Aqueous Waste Stream (Check pH & Collect) Aqueous->AqWaste

Figure 1: Operational decision tree for segregating 3-Amino-2-hydroxyhexanoic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Chemical Waste (Pure Substance)

Applicability: Expired stock, surplus synthesis product, or spilled powder.

  • Containment: Transfer the solid material into a screw-cap container compatible with the substance (High-Density Polyethylene (HDPE) or Amber Glass).

    • Note: Do not use metal containers as the carboxylic acid moiety may corrode metal over long storage periods.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: 3-Amino-2-hydroxyhexanoic acid[1][2][3][4]

    • Hazard Checkbox: Irritant

  • Segregation: Store in the "Solid Organic Waste" satellite accumulation area.

  • Final Disposal: This waste must be transferred to a licensed waste vendor for high-temperature incineration equipped with an afterburner and scrubber. This ensures complete thermal destruction of the amino-acid backbone.

Protocol B: Liquid Waste Handling

B1. Organic Solutions (e.g., in DMSO, Methanol, DCM)

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).

  • Collection: Pour into the respective solvent waste carboy.

  • Compatibility Check: AHHA is generally stable in organic solvents. Ensure no strong oxidizers (e.g., Nitric Acid) are present in the waste container to prevent exothermic reactions.

B2. Aqueous Solutions

  • pH Check: Measure the pH of the solution.

    • If pH < 2 or > 12.5, the waste is considered Corrosive (D002) .

  • Neutralization (Optional but Recommended):

    • Slowly adjust pH to between 5 and 9 using dilute NaOH or HCl. This reduces the hazard profile for storage.

  • Collection: Collect in a carboy labeled "Aqueous Chemical Waste."

    • Warning: Do NOT pour down the drain.[6][8] While amino acids are biological, synthetic derivatives like AHHA may have protease inhibitory effects that can disrupt local wastewater treatment biology.

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipettes, contaminated gloves, and spill cleanup materials.

  • Bagging: Place all dry, contaminated items into a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Double Containment: If the debris is wet or heavily contaminated, double-bag or place inside a rigid container.

  • Disposal: Seal and tag as "Hazardous Solid Debris" for incineration.

Emergency Response Procedures

In the event of a spill during the disposal process, follow the S.P.I.R.I.T. protocol:

  • S top the source (upright the bottle).

  • P rotect personnel (Alert others, wear PPE: Nitrile gloves, safety goggles, lab coat).

  • I solate the area.[6]

  • R eport to the safety officer.

  • I nitiate cleanup:

    • Powder Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste container (Protocol C).

    • Liquid Spill: Absorb with vermiculite or a universal spill pad.

  • T horoughly decontaminate the surface with soap and water.

Regulatory Compliance (USA/RCRA)

  • RCRA Status: 3-Amino-2-hydroxyhexanoic acid is not explicitly "P-listed" or "U-listed" (40 CFR 261.33). However, it must be evaluated for characteristics:

    • Ignitability (D001): Not applicable (Solid).

    • Corrosivity (D002): Only if in solution with pH < 2 or > 12.5.

    • Reactivity (D003): Stable.

    • Toxicity (D004-D043): Not listed via TCLP.

  • Generator Status: As a non-listed chemical, it is classified as "Non-Regulated Chemical Waste" by federal standards but is universally treated as Hazardous Chemical Waste by university and industrial safety standards due to its irritant properties and status as a research chemical.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15284024, (2S,3R)-3-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-hydroxyhexanoic acid
Reactant of Route 2
3-Amino-2-hydroxyhexanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.